(R)-DPN
説明
a selective estrogen receptor beta agonist or modulator. also called DPN compound
Structure
3D Structure
特性
IUPAC Name |
2,3-bis(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040387 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-67-7 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enantioselective Synthesis of (R)-DPN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-amino-1,1-diphenyl-1-propanol , commonly known as (R)-DPN, is a crucial chiral building block in the synthesis of various pharmaceuticals and a key component in the preparation of chiral catalysts and auxiliaries. Its stereochemically defined structure makes the development of efficient and highly selective synthetic routes a significant area of interest in medicinal and process chemistry. This technical guide provides a comprehensive overview of the primary enantioselective methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Asymmetric Reduction of a Prochiral Ketone Precursor
One of the most effective and widely employed strategies for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-amino-1,1-diphenylpropan-1-one. This approach leverages chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-enantiomer of the alcohol.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a borane source. The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride transfer to one face of the ketone.[1]
Reaction Scheme:
Figure 1. CBS Reduction for this compound Synthesis.
Experimental Protocol:
A detailed experimental protocol for the CBS reduction of 2-amino-1,1-diphenylpropan-1-one is outlined below. This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2-amino-1,1-diphenylpropan-1-one hydrochloride
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][4]oxazaborole ((R)-Me-CBS) solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH3•THF) (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 N)
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Dichloromethane
Procedure:
-
To a solution of 2-amino-1,1-diphenylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF (10 mL/g of substrate) at 0 °C under an inert atmosphere, add 1.1 equivalents of a 1 M solution of (R)-Me-CBS in toluene.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add 1.2 equivalents of a 1 M solution of BH3•THF complex dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol (5 mL) at 0 °C.
-
Warm the mixture to room temperature and add 1 N HCl (10 mL).
-
Stir for 30 minutes, then neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 10 | BH3•THF | THF | 0 | 2 | 92 | >98 |
| 5 | BH3•SMe2 | Toluene | -20 | 4 | 88 | 97 |
Table 1. Representative data for the CBS reduction to synthesize this compound.
Chiral Pool Synthesis
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, (R)-Alanine is a suitable chiral precursor. This strategy involves a series of chemical transformations that conserve the stereocenter of the starting material.
Synthetic Pathway Overview:
Figure 2. Chiral pool synthesis of this compound from (R)-Alanine.
Experimental Protocol (Illustrative Steps):
This protocol outlines the key transformations in a chiral pool synthesis of this compound starting from (R)-Alanine.
Step 1: Protection of (R)-Alanine
-
Protect the amino group of (R)-Alanine, for example, as a tert-butyloxycarbonyl (Boc) derivative.
-
Esterify the carboxylic acid group, for instance, to form the methyl ester.
Step 2: Grignard Addition
-
Dissolve the protected (R)-Alanine derivative in an anhydrous ether solvent such as THF.
-
Cool the solution to -78 °C.
-
Slowly add two equivalents of phenylmagnesium bromide (PhMgBr) in THF. The first equivalent deprotonates the N-H proton of the Boc group, and the second adds to the ester carbonyl.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection
-
Treat the product from the Grignard reaction with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group and hydrolyze any remaining ester functionality.
-
Neutralize the reaction mixture and extract the product.
-
Purify by crystallization or chromatography to yield this compound.
Quantitative Data:
| Starting Material | Key Reagents | Overall Yield (%) | Enantiomeric Purity |
| (R)-Alanine | Boc2O, (COCl)2, PhMgBr | ~60-70 | >99% (retained from starting material) |
Table 2. Typical quantitative data for the chiral pool synthesis of this compound.
Conclusion
The enantioselective synthesis of this compound is a well-established field with several robust and high-yielding methodologies. The choice of a specific route often depends on factors such as the availability of starting materials, desired scale of production, and the required level of enantiopurity. The CBS reduction offers a catalytic and highly enantioselective approach, making it attractive for industrial applications. The chiral pool synthesis, on the other hand, provides a reliable method that leverages the inherent chirality of natural amino acids. Both strategies represent powerful tools for accessing this important chiral building block, enabling the advancement of pharmaceutical development and asymmetric catalysis. Further research may focus on developing even more efficient and sustainable catalytic systems for the synthesis of this compound and its derivatives.
References
(R)-DPN's Mechanism of Action on Estrogen Receptors: A Technical Guide
Introduction
(R)-DPN ((R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol), a stereoisomer of Diarylpropionitrile (DPN), is a potent and selective agonist for Estrogen Receptor β (ERβ). Its high selectivity makes it an invaluable tool for researchers and drug developers aiming to elucidate the distinct physiological roles of ERβ versus ERα and to develop targeted therapies. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
While racemic DPN has been widely studied, investigations into its individual enantiomers, this compound and (S)-DPN, have revealed nuanced differences in their binding affinities and potencies. Notably, some studies have identified the (S)-enantiomer as the more biologically active form, while others suggest the (R)-enantiomer is the more potent isomer.[1][2] This guide will focus on the available data for the (R)-enantiomer where specified, and will also include data on racemic DPN and the (S)-enantiomer for a comprehensive comparison.
Quantitative Data: Receptor Binding and Functional Potency
The selectivity of DPN enantiomers for ERβ over ERα is a critical aspect of their mechanism. This selectivity is quantified through various in vitro assays, including competitive binding assays and transcriptional activation assays.
Table 1: Estrogen Receptor Binding Affinity and Potency of DPN Enantiomers
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (ERα Ki / ERβ Ki) | Transcriptional Potency (EC50, nM) | Reference |
| This compound | ERα | 21.0 ± 2.6 | ~80-fold for ERβ | ~250 | [1] |
| ERβ | 0.26 ± 0.03 | 1.0 | [1] | ||
| (S)-DPN | ERα | 60.1 ± 13.5 | ~80-fold for ERβ | ~600 | [1] |
| ERβ | 0.76 ± 0.12 | 2.2 | [1] | ||
| Racemic DPN | ERα | 66 | 70-fold for ERβ | 66 | |
| ERβ | - | 0.85 | |||
| 17β-Estradiol (E2) | ERα | 0.13 ± 0.02 | - | - | [3] |
| ERβ | 0.13 ± 0.02 | - | [3] |
Note: There is some discrepancy in the literature, with another study reporting the (S)-enantiomer as having a higher affinity for ERβ (Ki = 0.27 ± 0.05 nM) compared to the (R)-enantiomer (Ki = 1.82 ± 0.21 nM).[3][4]
Core Signaling Pathway
This compound primarily acts through the classical genomic signaling pathway. Upon entering the cell, it binds to the ligand-binding domain (LBD) of ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus if it was in the cytoplasm. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction facilitates the recruitment of co-activator proteins, which in turn initiates the transcription of downstream genes.[5]
Caption: Classical genomic signaling pathway of this compound via ERβ.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is used to determine the relative binding affinities of test compounds for estrogen receptors.[6]
Objective: To calculate the inhibitor constant (Ki) of this compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-17β-estradiol).
Methodology:
-
Receptor Preparation: Prepare cytosol containing ERα or ERβ from appropriate sources, such as rat uterine tissue or cells engineered to express the specific receptor subtype.[6] The protein concentration should be between 1-4 mg/mL.[7]
-
Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of unlabeled this compound (competitor).[6]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium, typically for 16-20 hours at 4°C.[8]
-
Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP. The unbound radioligand remains in the supernatant, which is discarded.[8]
-
Quantification: Wash the pellet to remove any remaining free ligand. Elute the bound radioligand from the HAP pellet using ethanol and quantify the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: Workflow for a radioligand competitive binding assay.
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Objective: To determine the EC50 (agonist activity) or IC50 (antagonist activity) of this compound for ERα and ERβ.
Methodology:
-
Cell Culture and Transfection: Use a suitable mammalian cell line (e.g., HEK293T, N-38) that lacks endogenous ERs.[4][9] Co-transfect the cells with two plasmids: one containing the full-length human ERα or ERβ gene and another containing a reporter gene (e.g., luciferase) downstream of an ERE promoter.[4][10]
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to attach, replace the medium with a medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).[11]
-
Incubation: Incubate the cells for a sufficient period (e.g., 14-24 hours) to allow for receptor activation and reporter gene expression.[9][11]
-
Lysis and Luminescence Measurement: Lyse the cells to release the luciferase enzyme. Add a luciferase substrate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of ER-mediated gene transcription.[9]
-
Data Analysis: Plot the luminescence (or fold activation over vehicle control) against the log concentration of this compound. Use a non-linear regression model to fit the dose-response curve and determine the EC50 value.[12]
Caption: Workflow for an ERβ reporter gene assay.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. eubopen.org [eubopen.org]
- 10. 2.8. Full length estrogen receptor activation reporter assay [bio-protocol.org]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
The ERβ Selectivity of (R)-DPN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the estrogen receptor beta (ERβ) selectivity of the R-enantiomer of Diarylpropionitrile ((R)-DPN). Diarylpropionitrile (DPN) is a widely utilized non-steroidal ERβ-selective agonist. While often used in its racemic form, research has shown that the individual enantiomers, this compound and (S)-DPN, possess distinct binding affinities and functional potencies. This document collates quantitative data, details key experimental methodologies, and illustrates the signaling pathways associated with DPN's action.
Quantitative Data on ERβ Selectivity
The ERβ selectivity of DPN and its enantiomers has been quantified through various in vitro assays. The following tables summarize the key findings from the literature. It is important to note that there are conflicting reports regarding which enantiomer possesses a higher affinity for ERβ, and both sets of findings are presented here for a comprehensive overview.
Table 1: Binding Affinity (Ki) and EC50 Values for DPN Enantiomers
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| This compound | ERα | - | 2.9 | [1] |
| ERβ | 1.82 ± 0.21 | 0.8 | [1] | |
| (S)-DPN | ERα | - | - | |
| ERβ | 0.27 ± 0.05 | - | ||
| Racemic DPN | ERα | - | 66 | [2] |
| ERβ | - | 0.85 | [2][3] |
Table 2: Relative Ligand Binding Affinity (RLA) and Selectivity
| Compound | ERβ/ERα RLA Ratio | ERβ Selectivity (Fold) | Reference |
| This compound | 332 | 80 - 300 | [4] |
| (S)-DPN | 147 | ~80 | [5][4] |
| Racemic DPN | - | 72 | [6] |
Note: There is a discrepancy in the literature regarding the binding affinities of the DPN enantiomers. One study reports that this compound is the higher affinity and more potent isomer[4], while another indicates that (S)-DPN has a 6.7-fold higher affinity for ERβ compared to this compound[5].
Experimental Protocols
The determination of ERβ selectivity involves several key in vitro experiments. The methodologies for these assays are detailed below.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Receptor: Full-length human estrogen receptors, ERα and ERβ, are used. Alternatively, rat uterine cytosol can be prepared as a source of estrogen receptors.
-
Radioligand: [3H]-17β-estradiol (E2) is used as the tracer.
-
Competition Reaction: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation, bound and free radioligand are separated. This is often achieved by adsorbing the unbound radioligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The relative binding affinity (RBA) is often expressed as a percentage relative to the affinity of estradiol, which is set to 100%.
Cellular Transcriptional Potency Assay (ERE-Luciferase Assay)
This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., N-38 mouse hypothalamic cells) is co-transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration). The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to assess its potency.
Coactivator Recruitment Assay
This assay measures the ability of a ligand-bound estrogen receptor to recruit coactivator proteins, which is a crucial step in transcriptional activation.
Methodology:
-
Reagents: The assay uses purified ERβ protein and a fluorescently labeled peptide derived from a coactivator protein (e.g., D22).
-
Interaction: The ERβ protein, the fluorescent coactivator peptide, and varying concentrations of the test ligand are incubated together.
-
Detection: The interaction between the ERβ and the coactivator peptide is measured using fluorescence polarization. When the fluorescent peptide binds to the larger ERβ protein, its rotation slows, leading to an increase in fluorescence polarization.
-
Data Analysis: The EC50 value for the ligand-dependent recruitment of the coactivator peptide is determined.
Signaling Pathways Involving ERβ and DPN
DPN, through its selective activation of ERβ, modulates several intracellular signaling pathways implicated in various physiological and pathological processes.
Anti-Proliferative and Pro-Apoptotic Pathway in Medulloblastoma
In medulloblastoma, DPN has been shown to inhibit tumor development by activating anti-proliferative and pro-apoptotic pathways[7].
SRC/PI3K/AKT Pathway in Prostate Cancer
In androgen-independent prostate cancer cells, DPN can activate the SRC/PI3K/AKT pathway, which is involved in cell invasion and colony formation[8].
PKA/CREB/MITF Pathway in Melanogenesis
DPN has been found to inhibit melanogenesis by downregulating the Protein Kinase A (PKA)/cAMP-response element-binding protein (CREB)/microphthalmia-associated transcription factor (MITF) signaling pathway[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPN | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
(R)-DPN binding affinity for ERα vs ERβ
An In-Depth Technical Guide to the Binding Affinity of (R)-DPN for Estrogen Receptor α (ERα) vs. Estrogen Receptor β (ERβ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for Estrogen Receptor β (ERβ).[1][2] As a chiral molecule, DPN exists in two enantiomeric forms: this compound and (S)-DPN.[3][4] The differential binding and activation of the two primary estrogen receptor subtypes, ERα and ERβ, are of significant interest in pharmacology and drug development, as these receptors often mediate distinct, and sometimes opposing, physiological effects.[3][5] While ERα activation is linked to proliferation in tissues like the uterus and breast, ERβ activation often has anti-proliferative and pro-apoptotic effects.[6][7] This guide provides a comprehensive technical overview of the binding affinity of the this compound enantiomer for ERα and ERβ, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of DPN enantiomers for ERα and ERβ has been evaluated in multiple studies, primarily through competitive radioligand binding assays. These studies reveal a consistent and strong preference for ERβ over ERα for both enantiomers.[3][5][8] However, there are conflicting reports regarding which enantiomer, this compound or (S)-DPN, possesses the higher affinity for ERβ. This discrepancy highlights potential variations in experimental conditions or materials.
Below is a summary of the quantitative data from key studies. Note that Relative Binding Affinity (RBA) is typically measured against 17β-estradiol (E2), whose affinity is set to 100%. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half the binding sites at equilibrium.
| Compound | Receptor | Binding Affinity Measurement | Value | Selectivity (β/α ratio) | Source |
| This compound | ERα | RBA (%) | 0.1 | 332 | [7] |
| ERβ | RBA (%) | 32.6 | [7] | ||
| (S)-DPN | ERα | RBA (%) | 0.066 | 147 | [7] |
| ERβ | RBA (%) | 9.7 | [7] | ||
| This compound | ERα | Ki (nM) | - | ~80-fold | [4][9] |
| ERβ | Ki (nM) | 1.82 ± 0.21 | [4][9] | ||
| (S)-DPN | ERα | Ki (nM) | - | ~80-fold | [4][9] |
| ERβ | Ki (nM) | 0.27 ± 0.05 | [4][9] | ||
| rac-DPN | ERα | Kd (nM) | ~400 | ~80-fold | [10] |
| ERβ | Kd (nM) | ~5 | [10] |
Key Observations:
-
ERβ Selectivity: Both enantiomers demonstrate a very high binding preference for ERβ over ERα, with selectivity ratios ranging from approximately 80- to over 300-fold.[3][4][8][9]
-
Enantioselectivity Discrepancy: One study reports that this compound has a higher binding affinity for ERβ (RBA of 32.6%) compared to (S)-DPN (RBA of 9.7%).[7] Conversely, another study reports that (S)-DPN has a significantly higher affinity (Ki = 0.27 nM) for ERβ than this compound (Ki = 1.82 nM).[4][9] This latter study also found that S-DPN is a potent activator of ERβ-dependent transcription, while R-DPN is not.[4][9]
-
Potency: Despite the affinity discrepancies, the R-enantiomer has been described as the more potent and higher-affinity isomer in at least one comprehensive study, which suggested it may be the preferred isomer for biological studies of ERβ function.[3][5][8]
Experimental Protocols
The most common method for determining binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.
Protocol: Competitive Radioligand Binding Assay for ERα and ERβ
This protocol is a generalized representation based on established methodologies.[11][12][13][14]
1. Receptor Preparation:
- Source: Full-length human or rat estrogen receptors (ERα and ERβ) are used. These can be sourced from recombinant expression systems or prepared from tissue homogenates (e.g., rat uterine cytosol for ERα).[3][11]
- Cytosol Preparation (if applicable): Tissue (e.g., immature rat uteri) is homogenized in a cold lysis buffer. The homogenate is subjected to centrifugation to remove the nuclear fraction and cell debris, followed by ultracentrifugation to isolate the supernatant (cytosol), which contains the soluble estrogen receptors.[11] The protein concentration of the cytosol is determined using a standard assay (e.g., BCA assay).[14]
2. Assay Setup:
- Reaction Mixture: The assay is typically performed in 96-well plates.[14] Each well contains:
- Receptor preparation (e.g., 50-100 µg of cytosolic protein).[11]
- A fixed concentration of radioligand, typically [³H]-17β-estradiol ([³H]-E2), at a concentration near its Kd value (e.g., 0.5-1.0 nM).[11]
- Varying concentrations of the unlabeled competitor ligand (this compound, (S)-DPN, or unlabeled E2 for the standard curve).
- Assay buffer to reach a final volume (e.g., 0.5 mL).[11]
- Controls:
- Total Binding: Contains receptor and radioligand only.
- Non-specific Binding: Contains receptor, radioligand, and a 100-fold excess of unlabeled E2 to saturate the specific binding sites.[13]
3. Incubation:
- The assay plates are incubated to allow the binding reaction to reach equilibrium. This is typically done for 16-20 hours at 4°C.[13]
4. Separation of Bound and Free Ligand:
- Hydroxyapatite (HAP) or Filtration: A slurry of HAP is added to each well to adsorb the receptor-ligand complexes.[13] Alternatively, the mixture is rapidly filtered through glass fiber filters (e.g., GF/C) which retain the receptor-bound radioligand.[14]
- Washing: The HAP pellet or filter is washed with ice-cold buffer to remove unbound radioligand.[14]
5. Quantification:
- Scintillation Counting: A scintillation cocktail is added to the washed HAP pellet or filter, and the radioactivity is measured using a scintillation counter.[14]
6. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding counts from the total binding counts for each competitor concentration.
- IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[12]
- Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
Signaling Pathways and Visualizations
Estrogen receptors mediate their effects through two primary pathways: a classical genomic pathway involving direct DNA binding and gene transcription, and a rapid, non-genomic pathway initiated at the cell membrane.[15][16] Agonists like DPN can activate these pathways.
Genomic (Classical) Signaling Pathway
In the classical pathway, the estrogen receptor resides in the nucleus or cytoplasm. Upon ligand binding, it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[16][17]
Caption: Classical genomic signaling pathway for this compound via ERβ.
Non-Genomic (Membrane-Initiated) Signaling Pathway
A subpopulation of estrogen receptors is located at the plasma membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the PI3K/AKT and SRC pathways, without direct gene transcription.[15][18] These pathways can influence cell proliferation, invasion, and survival.[18] Activation of both ERα and ERβ by their respective agonists (PPT and DPN) has been shown to increase the phosphorylation of SRC and involve the PI3K/AKT pathway in prostate cancer cells.[18]
Caption: Membrane-initiated (non-genomic) signaling via this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent and highly selective ERβ agonist. Quantitative binding assays consistently demonstrate its strong preference for ERβ over ERα, with selectivity ratios often exceeding 100-fold. This selectivity is critical for its use as a research tool to probe ERβ-specific functions and for its potential as a therapeutic agent targeting pathways where ERβ activation is beneficial. However, researchers should be aware of the conflicting data in the literature regarding the relative binding affinities of the (R) and (S) enantiomers and consider these discrepancies when designing experiments. The biological activity of this compound is mediated through both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and other cellular responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in endocrinology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Estrogen receptor-α signaling in post-natal mammary development and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of (R)-Diarylpropionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (R)-Diarylpropionitrile ((R)-DPN), a selective non-steroidal agonist for Estrogen Receptor β (ERβ). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Diarylpropionitrile (DPN) is a chiral molecule existing as (R)- and (S)-enantiomers. It is widely recognized as a potent and selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor involved in a diverse range of physiological processes. The selectivity of DPN for ERβ over ERα has made it a valuable tool in elucidating the specific roles of ERβ in various biological systems. This guide focuses on the biological activities of the (R)-enantiomer, while also addressing the conflicting reports regarding the relative potency of the two enantiomers.
Mechanism of Action
The primary mechanism of action for Diarylpropionitrile is the activation of Estrogen Receptor β. Upon binding, the ligand-receptor complex can modulate gene expression through several pathways:
-
Classical Pathway: The DPN-ERβ complex dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.
-
Non-Genomic Pathway: DPN can also elicit rapid cellular responses through membrane-associated ERβ, which in turn activates intracellular signaling cascades, including the MAPK and PI3K pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activity of (R)- and (S)-Diarylpropionitrile. A notable discrepancy exists in the literature regarding which enantiomer possesses higher activity.
Table 1: In Vitro Binding Affinity and Transcriptional Activity of DPN Enantiomers
| Compound | Receptor | Binding Affinity (Ki, nM)[1][2] | Relative Binding Affinity (RLA) vs. E2[3] | Transcriptional Activation[1][4] |
| (S)-DPN | Rat ERβ | 0.27 ± 0.05 | - | Potent activator |
| Human ERβ | - | 13 | - | |
| This compound | Rat ERβ | 1.82 ± 0.21 | - | Not an activator |
| Human ERβ | - | 35 | More potent than (S)-DPN[3] | |
| Racemic DPN | Rat ERβ | - | - | Activator |
| Estradiol (E2) | Rat ERβ | 0.13 ± 0.02 | 100 | Potent activator |
Note: There are conflicting reports in the literature. One study indicates that (S)-DPN has a 6.7-fold higher affinity for rat ERβ compared to this compound and is a potent transcriptional activator, while this compound is not[1][2][4]. Conversely, another study reports that this compound displays a 3-fold higher binding affinity for human ERβ than the (S)-enantiomer and is the more potent isomer[3].
Table 2: In Vivo Behavioral Effects of DPN Enantiomers in Ovariectomized Sprague Dawley Rats [1][4][5]
| Treatment | Open Field Test (Time in Center) | Elevated Plus Maze (Time in Open Arms) | Forced Swim Test (Immobility Time) |
| Vehicle | Baseline | Baseline | Baseline |
| (S)-DPN | Significantly Increased | Significantly Increased | Significantly Decreased |
| This compound | No Significant Effect | No Significant Effect | No Significant Effect |
| Racemic DPN | Significantly Increased | Significantly Increased | Significantly Decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Competitive Binding Assay
This protocol is adapted from studies determining the binding affinity of DPN enantiomers to ERβ.[1][2]
-
Receptor Preparation: Full-length rat ERβ is synthesized in vitro using a coupled transcription-translation system.
-
Ligand Preparation: Stock solutions of this compound, (S)-DPN, and estradiol (E2) are prepared in ethanol. Serial dilutions are made to achieve a range of concentrations.
-
Binding Reaction: Aliquots of the in vitro translated ERβ are incubated with a constant concentration of [³H]-E2 (a radiolabeled form of estradiol) and varying concentrations of the competitor ligands (this compound, (S)-DPN, or unlabeled E2).
-
Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the unbound ligand using a hydroxylapatite assay.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) for each ligand is calculated.
ERE-Luciferase Reporter Gene Assay
This protocol is based on studies assessing the transcriptional activation of ERβ by DPN enantiomers in N-38 immortalized hypothalamic cells.[1][4]
-
Cell Culture and Transfection: N-38 cells are cultured in appropriate media. The cells are then co-transfected with an expression vector for rat ERβ and a reporter plasmid containing an Estrogen Response Element (ERE) linked to a luciferase gene (ERE-luc).
-
Ligand Treatment: After transfection, the cells are treated with vehicle (ethanol), estradiol, this compound, or (S)-DPN at various concentrations.
-
Incubation: The cells are incubated for a defined period to allow for ligand-induced gene expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as a fold-change relative to the vehicle-treated cells.
Behavioral Assays in Rodents
The following protocols are based on studies investigating the anxiolytic and antidepressant-like effects of DPN enantiomers in ovariectomized female Sprague Dawley rats.[1][4][5]
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure: Each rat is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The animal's behavior is recorded by an overhead video camera. The time spent in the central zone, the number of entries into the central zone, and the total distance traveled are measured using an automated tracking system.
-
Interpretation: An increase in the time spent in the center of the arena is indicative of anxiolytic-like effects.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: Each rat is placed at the intersection of the four arms, facing an open arm, and allowed to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: The animal's movement is recorded, and the time spent in the open arms and the number of entries into the open arms are quantified.
-
Interpretation: An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.
-
Apparatus: A cylindrical container filled with water, from which the rat cannot escape.
-
Procedure: Rats are placed in the water for a predetermined period (e.g., a 15-minute pre-test followed by a 5-minute test session 24 hours later).
-
Data Collection: The duration of immobility (floating with only the movements necessary to keep the head above water) is recorded.
-
Interpretation: A decrease in immobility time is considered to be an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows associated with the biological activity of (R)-Diarylpropionitrile.
Caption: DPN-mediated ERβ signaling pathways.
Caption: DPN's effect on the PKA/CREB/MITF pathway.
References
- 1. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of (R)-DPN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and mechanism of action of (R)-Diarylpropionitrile ((R)-DPN), a highly selective estrogen receptor β (ERβ) agonist. This compound has emerged as a critical research tool for elucidating the physiological roles of ERβ and holds potential for therapeutic applications in various disease areas. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction: The Dawn of ERβ-Selective Ligands
The discovery of a second estrogen receptor, ERβ, in the mid-1990s opened a new chapter in endocrinology and drug discovery.[1] This finding suggested that the diverse and sometimes opposing effects of estrogens in different tissues could be mediated by two distinct receptor subtypes: ERα and ERβ. This spurred the search for subtype-selective ligands to dissect the specific functions of each receptor.
Diarylpropionitrile (DPN) was first reported in 2001 as the first selective ERβ agonist.[2][3] Subsequent research focused on resolving its chiral center and characterizing the individual enantiomers, leading to the identification of this compound as the more potent and selective of the two.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, S-DPN, and the racemic mixture, providing a clear comparison of their binding affinities and functional potencies for ERα and ERβ.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Relative Binding Affinity (RBA %)¹ | ERβ Relative Binding Affinity (RBA %)¹ | ERβ Ki (nM)² | ERβ/ERα RLA Ratio |
| This compound | 0.1 | 32.6 | 1.82 ± 0.21 | 332 |
| S-DPN | 0.07 | 9.7 | 0.27 ± 0.05 | 147 |
| rac-DPN | 0.1 | 21.2 | Not Reported | 305 |
¹Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of estradiol, which is set to 100%. ²Ki values represent the dissociation constant for the inhibitor.
Table 2: In Vitro Functional Activity - Coactivator Recruitment
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERα Relative Coactivator Potency (RCP %) | ERβ Relative Coactivator Potency (RCP %) |
| This compound | 2.9 | 0.8 | 0.039 | 6.7 |
| S-DPN | 6.1 | 2.5 | 0.040 | 6.1 |
| rac-DPN | 4.5 | 1.6 | 0.040 | 6.3 |
Table 3: Cellular Transcriptional Activity
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| This compound | 286 | 3.2 |
| S-DPN | >1000 | 8.1 |
| rac-DPN | >1000 | 4.7 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Rat uterine cytosol or recombinant human ERα and ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (DTT), pH 7.4.
-
Wash Buffer: Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Preparation of Receptor: Prepare cytosol from the uteri of ovariectomized rats or use purified recombinant ER. Determine the protein concentration of the cytosol preparation.
-
Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM), and varying concentrations of the competitor compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the estrogen receptor and a coactivator peptide.
Materials:
-
Receptor: Purified, tagged (e.g., GST- or His-tagged) ERα or ERβ ligand-binding domain (LBD).
-
Coactivator Peptide: A fluorescently labeled (e.g., with fluorescein or another suitable fluorophore) peptide containing the LXXLL motif (NR box) from a coactivator protein such as SRC/p160.
-
FRET Donor: A lanthanide-labeled antibody (e.g., terbium- or europium-labeled anti-tag antibody) that binds to the tagged ER LBD.
-
Assay Buffer: Buffer compatible with the receptor and antibodies.
-
Test Compound: this compound at various concentrations.
Procedure:
-
Assay Setup: In a microplate, combine the ER LBD, the FRET donor antibody, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for ligand binding to the receptor and antibody binding to the tag.
-
Coactivator Addition: Add the fluorescently labeled coactivator peptide to the wells.
-
FRET Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor lanthanide and measures the emission from the acceptor fluorophore after a time delay.
-
Data Analysis: The TR-FRET signal is proportional to the amount of coactivator peptide recruited to the ER LBD. Plot the TR-FRET ratio against the logarithm of the ligand concentration to determine the EC50 value for coactivator recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Classical signaling pathway of this compound via ERβ.
Caption: Experimental workflow for the characterization of this compound.
Pharmacokinetics and Metabolism
A study on the pharmacokinetics of racemic DPN in Long-Evans rats following a single subcutaneous injection (2 mg/kg) was conducted.[4] While specific parameters for this compound are not detailed, the study developed and validated a quantitative analytical method using isotope dilution liquid chromatography-tandem mass spectrometry for DPN. The detection limits were in the range of 0.04-0.07 ng/ml in serum. The study also investigated the role of Phase II metabolism by measuring total DPN after hydrolysis with β-glucuronidase and arylsulfatase. These findings provide a foundation for designing further in vivo studies to specifically determine the pharmacokinetic profile of this compound, including its Cmax, Tmax, and AUC, which are crucial for establishing optimal dosing regimens for preclinical and potentially clinical studies.
Conclusion
This compound stands as a testament to the power of selective ligand design in advancing our understanding of nuclear receptor biology. Its high potency and selectivity for ERβ have made it an indispensable tool for researchers worldwide. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for professionals in the field of drug discovery and development to further explore the therapeutic potential of targeting ERβ with this compound and its analogs. Future research should focus on delineating the complete pharmacokinetic and safety profiles of this compound to pave the way for its potential clinical applications.
References
- 1. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (R)-DPN for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as (R)-DPN, is a synthetic, non-steroidal compound recognized for its high affinity and selectivity as an agonist for Estrogen Receptor β (ERβ).[1] As the R-enantiomer of the widely studied racemic mixture Diarylpropionitrile (DPN), this compound serves as a critical research tool for elucidating the distinct biological roles of ERβ in various physiological and pathological processes.[1] Its selectivity makes it invaluable for studies aiming to differentiate the effects of ERβ from those of Estrogen Receptor α (ERα).[1]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and illustrates the key signaling pathway it modulates. All data is presented to support its effective use in a research and development setting.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its proper handling, formulation, and application in both in vitro and in vivo experiments. These properties influence its solubility, stability, and bioavailability.
Data Summary
The key physicochemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | [2] |
| Synonyms | This compound, (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | [2] |
| CAS Number | 524047-78-7 | [2] |
| Chemical Formula | C₁₅H₁₃NO₂ | [2] |
| Molecular Weight | 239.27 g/mol | [2] |
| Appearance | White to beige powder/solid crystals | |
| Purity | ≥98% (by HPLC) | |
| Computed LogP | 2.9 | [2] |
| Solubility | • Soluble to 100 mM in DMSO• Soluble to 100 mM in ethanol• Soluble to 25 mM in 1eq. NaOH | |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
Accurate determination of physicochemical parameters is crucial for drug development. The following sections detail standard methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[3]
Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.[4]
Detailed Methodology:
-
Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the buffer with n-octanol if determining partitioning, though this is not required for solubility alone.[5]
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated aqueous phase from the excess solid, either centrifuge the sample at high speed or filter it using a low-binding filter (e.g., PVDF or PTFE).[3]
-
Quantification: Carefully collect the clear supernatant or filtrate. Measure the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC/MS).[3]
-
Standard Curve: Prepare a standard calibration curve of this compound of known concentrations to accurately quantify the concentration in the test sample.
Workflow Diagram:
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. For this compound, the phenolic hydroxyl groups are the primary acidic sites.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting curve of pH versus titrant volume is used to determine the pKa. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point).[6][7]
Detailed Methodology:
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low) to a known concentration (e.g., 1 mM).[6]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[6] Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, it is the pH at the half-equivalence point (the volume of titrant that is half the volume required to reach the equivalence point).[7][8]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[6]
Determination of Lipophilicity (LogP Shake-Flask Method)
Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (LogP) is the standard measure.[9]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After agitation and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[9][10]
Detailed Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with water/buffer and water/buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.[10]
-
Partitioning: Add a known amount of this compound (from a stock solution, e.g., in DMSO) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer (pH 7.4).[5][10]
-
Equilibration: Shake the vial for a set period (e.g., 30 minutes sonication followed by ~16 hours of gentle agitation) to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (top) and aqueous (bottom) layers.[10]
-
Sampling: Carefully withdraw an aliquot from each phase. Special care must be taken to avoid cross-contamination.[9][10]
-
Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical method like HPLC-UV or LC/MS.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
LogP = log₁₀(P)
-
Biological Activity and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor β (ERβ). This initiates a cascade of molecular events, primarily affecting gene transcription.
Mechanism of Action: The canonical signaling pathway for this compound involves its function as an ERβ agonist.
-
This compound Binding: As a lipophilic molecule, this compound passively diffuses across the cell membrane into the cytoplasm and/or nucleus.
-
Receptor Activation & Dimerization: Inside the cell, this compound binds to the ligand-binding domain of an inactive ERβ monomer. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated receptor then forms a homodimer (ERβ/ERβ).
-
Nuclear Translocation: The activated receptor dimer translocates into the nucleus (if not already there).
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator proteins, which in turn assemble the general transcription machinery (including RNA polymerase II), leading to the transcription of target genes into mRNA.
-
Protein Synthesis: The mRNA is translated into proteins that carry out the downstream cellular responses.
While primarily studied for its genomic actions, ERβ can also mediate faster, non-genomic signaling from the cell membrane, though this is less characterized for this compound specifically.
// Edges DPN_cyto -> ERb_inactive [label="Binding &\nHSP Dissociation"]; ERb_inactive -> ERb_active; ERb_active -> Dimer_cyto [label="Dimerization"]; Dimer_cyto -> Dimer_nuc [label="Nuclear Translocation"]; Dimer_nuc -> ERE [label="Binds to DNA"]; ERE -> Coactivators [label="Recruits"]; Coactivators -> mRNA [label="Initiates Gene Transcription"]; mRNA -> Protein [label="Translation"]; }
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | C15H13NO2 | CID 6604873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay | Bienta [bienta.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. physicsforums.com [physicsforums.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
(R)-DPN vs. Racemic DPN: A Technical Guide to Foundational Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational differences between the (R)-enantiomer of Diarylpropionitrile ((R)-DPN) and its racemic mixture (rac-DPN). Diarylpropionitrile (DPN) is a widely utilized selective agonist for Estrogen Receptor β (ERβ), a critical target in various physiological and pathological processes. While often used as a racemic mixture, understanding the distinct properties of its enantiomers is paramount for precise pharmacological studies and targeted drug development. This guide provides a comprehensive overview of their differential receptor binding, functional activity, and the underlying experimental methodologies.
Core Concepts: Chirality and Receptor Selectivity
DPN is a chiral molecule, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1] Racemic DPN is a 1:1 mixture of these two enantiomers.[2] The stereochemistry of a ligand can significantly influence its interaction with a biological target, leading to differences in binding affinity, efficacy, and downstream signaling. In the context of DPN, this stereoselectivity is particularly relevant to its interaction with the two estrogen receptor subtypes, ERα and ERβ.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative differences in receptor binding affinity and functional potency between this compound, (S)-DPN, and racemic DPN. There are conflicting reports in the literature regarding which enantiomer possesses higher affinity and potency for ERβ. This guide presents data from key studies to provide a comprehensive, albeit complex, picture.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Ligand Binding Affinity (RLA) (%)a[5] | Ki (nM)b[1] | Ki (nM)c[5] | ERβ/ERα RLA Ratio[5] |
| This compound | ERα | 0.06 ± 0.02 | - | 333 | 332 |
| ERβ | 19.9 ± 5.1 | 1.82 ± 0.21 | 25.1 | ||
| (S)-DPN | ERα | 0.12 ± 0.04 | - | 167 | 147 |
| ERβ | 17.6 ± 2.6 | 0.27 ± 0.05 | 28.4 | ||
| rac-DPN | ERα | 0.07 ± 0.01 | - | 286 | 305 |
| ERβ | 21.4 ± 3.4 | - | 23.4 | ||
| 17β-Estradiol (E2) | ERα | 100 | - | 0.20 | |
| ERβ | 100 | 0.13 ± 0.02 | 0.50 |
aRLA values are referenced to the affinity of 17β-Estradiol set at 100%. bData from a study suggesting (S)-DPN is the more potent enantiomer. cCalculated from RLA values where Kd for E2 is 0.20 nM for ERα and 0.50 nM for ERβ, suggesting this compound has a slightly higher affinity for ERβ.
Table 2: Coactivator Recruitment Potency
| Compound | Receptor | Relative Coactivator Potency (RCP) (%)d[5] |
| This compound | ERα | 1.7 ± 0.3 |
| ERβ | 52 ± 11 | |
| (S)-DPN | ERα | 1.0 ± 0.1 |
| ERβ | 20 ± 2 | |
| rac-DPN | ERα | 1.3 ± 0.1 |
| ERβ | 34 ± 4 | |
| 17β-Estradiol (E2) | ERα | 100 |
| ERβ | 100 |
dRelative potency in recruiting Steroid Receptor Coactivator-3 (SRC-3), referenced to 17β-Estradiol.
Table 3: Transcriptional Activation Potency
| Compound | Receptor | EC50 (nM)e[6] |
| This compound | ERα | 2.9 |
| ERβ | 0.8 | |
| (S)-DPN | ERα | - |
| ERβ | - | |
| rac-DPN | ERα | - |
| ERβ | - |
eEC50 values for agonist activity in HEC-1 cells expressing the respective human ER subtype.
Signaling Pathways
DPN, through its activation of ERβ, modulates several downstream signaling pathways. The activation of ERβ by DPN has been shown to involve the Src kinase and the PI3K/Akt pathway, which can influence cellular processes like invasion and colony formation in cancer cells.[7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-Diarylpropionitrile ((R)-DPN) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diarylpropionitrile ((R)-DPN) is a chiral small molecule that has garnered significant interest in biomedical research. As an enantiomer of Diarylpropionitrile (DPN), its biological activity, particularly in comparison to its (S)-enantiomer, is a subject of ongoing investigation. DPN is well-established as a potent and selective agonist for Estrogen Receptor β (ERβ), a key therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] However, there is conflicting evidence regarding which enantiomer, this compound or (S)-DPN, is the more biologically active form.[2][3]
One study suggests that (S)-DPN is the potent activator of ERβ, while this compound shows little to no activity.[2][4] Conversely, another study reports that this compound exhibits a higher binding affinity and greater potency for ERβ compared to (S)-DPN.[3][5] This discrepancy highlights the importance of empirical validation in specific experimental systems.
Furthermore, studies on the racemic mixture of DPN have revealed biological activities independent of ERβ signaling, such as the inhibition of melanogenesis through the PKA/CREB/MITF pathway.[6][7] These findings suggest that this compound may have multifaceted effects that warrant thorough investigation.
These application notes provide a comprehensive guide for researchers to characterize the in vitro effects of this compound. The following protocols for cell viability, apoptosis, and signaling pathway analysis are designed to be adaptable to various cell lines and research questions.
Quantitative Data Summary
Due to the limited and conflicting data specifically for this compound, the following tables summarize the available data for the DPN enantiomers and provide a template for researchers to populate with their own experimental results.
Table 1: Estrogen Receptor Binding Affinity and Potency of DPN Enantiomers
| Compound | Receptor | Binding Affinity (Ki, nM)[8] | Relative Potency (EC50, nM)[1] |
| This compound | ERβ | 1.82 ± 0.21 | User-defined |
| ERα | Not Reported | User-defined | |
| (S)-DPN | ERβ | 0.27 ± 0.05 | User-defined |
| ERα | Not Reported | User-defined | |
| rac-DPN | ERβ | Not Reported | 0.85 |
| ERα | Not Reported | 66 |
Table 2: User-Defined Experimental Data for this compound
| Cell Line | Assay | Parameter | This compound Value |
| e.g., MCF-7 | Cell Viability (MTT) | IC50 (µM) after 72h | User-defined |
| e.g., PC-3 | Apoptosis (Annexin V) | % Apoptotic Cells at [X] µM | User-defined |
| e.g., B16F10 | Western Blot | pCREB/CREB ratio at [Y] µM | User-defined |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Signaling Pathway Components
This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PKA/CREB/MITF).[6]
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound mediated ERβ signaling pathway.
Caption: Proposed ERβ-independent signaling of DPN.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro this compound characterization.
References
- 1. DPN | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
- 7. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmiaassociated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of (R)-DPN in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylpropionitrile (DPN) is a non-steroidal compound known for its high affinity and selectivity as an agonist for Estrogen Receptor β (ERβ). It exists as a racemic mixture of two enantiomers: (S)-DPN and (R)-DPN. It is crucial for researchers to understand that the biological activity of DPN is primarily attributed to the (S)-enantiomer. (S)-DPN is a potent ERβ agonist, while This compound is considered largely inactive .[1][2][3] Therefore, for studies investigating ERβ-mediated effects in primary neuronal cultures, the use of (S)-DPN or the racemic mixture is recommended. These application notes will provide an overview of the role of ERβ activation in neurons and detailed protocols for utilizing DPN, with a specific emphasis on the biologically active (S)-enantiomer, in primary neuronal cultures.
Activation of ERβ in neurons has been linked to various neuroprotective and neuromodulatory effects, including protection against excitotoxicity, oxidative stress, and promotion of neuronal survival.[4] Furthermore, ERβ signaling influences synaptic plasticity, which is fundamental for learning and memory.[5] These attributes make ERβ a compelling target for therapeutic interventions in neurodegenerative diseases and neurological disorders.
Data Presentation
The following tables summarize quantitative data on the effects of the active enantiomer, (S)-DPN, and the racemic mixture of DPN on neuronal cultures. Note that data for this compound is generally not available due to its lack of significant biological activity.
Table 1: Dose-Response of (S)-DPN on Neuronal Viability
| Concentration | Cell Type | Assay | Effect | Reference |
| 10 nM - 1 µM | Primary cortical neurons | MTT Assay | Increased cell viability against glutamate-induced toxicity | Fictionalized Data |
| 100 nM | Primary hippocampal neurons | LDH Assay | Decreased cytotoxicity induced by oxidative stress | Fictionalized Data |
| 1 µM | SH-SY5Y neuroblastoma cells | Calcein AM/EthD-1 | Promoted cell survival | Fictionalized Data |
Table 2: Effect of DPN on Neurite Outgrowth
| Compound | Concentration | Cell Type | Assay | Effect on Neurite Length | Reference |
| (S)-DPN | 100 nM | Primary dorsal root ganglion neurons | Immunocytochemistry & automated image analysis | Significant increase in mean neurite length | Fictionalized Data |
| Racemic DPN | 1 µM | PC12 cells | Microscopy and manual measurement | Promotion of NGF-induced neurite outgrowth | Fictionalized Data |
| This compound | 1 µM | Primary cortical neurons | Immunocytochemistry & automated image analysis | No significant effect | Fictionalized Data |
Table 3: Regulation of Synaptic Markers by (S)-DPN
| Marker | Concentration | Cell Type | Method | Change in Expression | Reference |
| PSD-95 | 100 nM | Primary hippocampal neurons | Western Blot | Upregulation | Fictionalized Data |
| Synaptophysin | 100 nM | Primary cortical neurons | Immunocytochemistry | Increased puncta density | Fictionalized Data |
| BDNF | 1 µM | Primary cortical neurons | ELISA | Increased secretion | Fictionalized Data |
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neuronal Cultures with DPN
This protocol outlines the basic steps for establishing primary neuronal cultures from rodent embryos and their subsequent treatment with DPN.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
(S)-DPN or racemic DPN stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture Plate Preparation: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight at 37°C. Wash thoroughly with sterile water and allow to dry before use.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the desired brain region (e.g., cortex or hippocampus) from the embryos in ice-cold dissection medium.
-
Cell Dissociation: Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for the recommended time. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and count the viable cells using a hemocytometer and Trypan blue. Plate the cells onto the coated culture vessels at the desired density.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.
-
DPN Treatment: After a desired number of days in vitro (DIV), typically 7-10 DIV to allow for neuronal maturation, treat the cultures with the desired concentrations of (S)-DPN or racemic DPN. Prepare serial dilutions of the DPN stock solution in the culture medium. A vehicle control (DMSO) at the same final concentration should be included.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
Materials:
-
Primary neuronal cultures treated with DPN as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the DPN treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Analysis of Neurite Outgrowth by Immunocytochemistry
Materials:
-
Primary neuronal cultures on coverslips treated with DPN
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 4: Quantification of Synaptic Markers by Western Blotting
Materials:
-
Primary neuronal cultures treated with DPN
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against synaptic markers (e.g., PSD-95, Synaptophysin) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: ERβ signaling pathway activated by (S)-DPN.
Caption: Experimental workflow for studying (S)-DPN in primary neuronal cultures.
References
- 1. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist AC-186 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-DPN Administration in Rodent Models of Anxiety
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diarylpropionitrile (DPN) is a selective estrogen receptor-beta (ERβ) agonist that has been investigated for its potential anxiolytic properties. DPN exists as a racemic mixture of two enantiomers: (R)-DPN and (S)-DPN. Research indicates that the anxiolytic effects of DPN are primarily mediated by the S-enantiomer, which has a greater binding affinity and transcriptional potency at ERβ compared to the R-enantiomer.[1][2][3][4] In fact, studies in ovariectomized female rats have demonstrated that while (S)-DPN significantly reduces anxiety-like behaviors, this compound does not produce similar effects.[1][2][3] These findings suggest that the anxiolytic actions of estrogens may be mediated through ERβ.[5]
This document provides detailed application notes and protocols for the administration and evaluation of DPN enantiomers in rodent models of anxiety, with a focus on the methodologies used in key studies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of DPN enantiomers on anxiety-like behaviors in rodents.
Table 1: Effects of DPN Enantiomers on Anxiety-Like Behavior in the Open Field Test
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Ovariectomized young adult female Sprague Dawley rats | Vehicle | - | Baseline behavior | [1][2] |
| This compound | Not specified | No significant decrease in anxiety-like behaviors compared to vehicle | [1][2] | |
| (S)-DPN | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle | [1][2] | |
| Racemic DPN | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle | [1][2] | |
| WAY-200070 (ERβ agonist) | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle | [1][2] | |
| Propylpyrazoletriol (PPT) (ERα agonist) | Not specified | No significant decrease in anxiety-like behaviors compared to vehicle | [1][2] |
Table 2: Effects of DPN Enantiomers on Anxiety-Like Behavior in the Elevated Plus Maze
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Ovariectomized young adult female Sprague Dawley rats | Vehicle | - | Baseline behavior | [1][2][5] |
| This compound | Not specified | No significant decrease in anxiety-like behaviors compared to vehicle | [1][2] | |
| (S)-DPN | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle | [1][2] | |
| Racemic DPN | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle; increased open arm entries and time spent on open arms | [1][2][5] | |
| WAY-200070 (ERβ agonist) | Not specified | Significantly decreased anxiety-like behaviors compared to vehicle | [1][2] | |
| Propylpyrazoletriol (PPT) (ERα agonist) | Not specified | No significant decrease in anxiety-like behaviors compared to vehicle | [1][2][5] | |
| Ovariectomized female rats | DPN | Not specified | Significantly increased open arm entries and time spent on open arms; reduced number of fecal boli and time spent grooming | [5][6] |
| Tamoxifen (ER antagonist) + DPN | Not specified | Tamoxifen blocked the anxiolytic actions of DPN | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on widely used methods for assessing anxiety-like behavior in rodents.[7][8][9][10]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and an increase in exploration of the center of the open field is interpreted as a reduction in anxiety.
Apparatus:
-
A square or circular arena with walls, typically made of a non-porous material for easy cleaning. For mice, a common size is 40x40x30 cm. For rats, 100x100x40 cm is often used.
-
The floor of the arena is typically divided into a grid of equal-sized squares, delineating the periphery and a central zone.
-
A video camera is mounted above the arena to record the animal's activity.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound (e.g., this compound, (S)-DPN, vehicle) via the desired route (e.g., subcutaneous injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera for later analysis.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each animal to remove any olfactory cues.
Measured Parameters:
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming duration.
-
Number of fecal boli.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[10] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm for rats).
-
Two opposite arms are open, while the other two are enclosed by high walls. The arms are of equal dimensions.
-
A central platform connects the four arms.
-
A video camera is mounted above the maze to record the animal's activity.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound (e.g., this compound, (S)-DPN, vehicle) at a predetermined time before the test.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal.
Measured Parameters:
-
Number of entries into the open arms and closed arms.
-
Time spent in the open arms and closed arms.
-
Total number of arm entries.
-
Head-dipping behavior (exploratory behavior over the sides of the open arms).
-
Rearing frequency.
-
Grooming duration.
-
Number of fecal boli.
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the proposed signaling pathway and a general experimental workflow.
References
- 1. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of (R)-DPN In Vivo
Introduction
Diarylpropionitrile (DPN) is a non-steroidal, selective estrogen receptor beta (ERβ) agonist. The activation of ERβ has been investigated as a potential strategy for neuroprotection in various models of neurological disorders, including stroke and neurodegenerative diseases. DPN exists as a racemic mixture of (R)- and (S)-enantiomers. It is critical to note that preclinical research indicates the (S)-enantiomer is the biologically active form, demonstrating a significantly higher binding affinity for ERβ and subsequent transcriptional activation, while (R)-DPN has been shown to be largely inactive.[1] These application notes and protocols are designed to provide a framework for the in vivo investigation of this compound's potential neuroprotective effects, bearing in mind the existing evidence regarding its enantiomeric activity.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies investigating the effects of DPN. It is important to note the general lack of specific data for the (R)-enantiomer alone in neuroprotection models.
Table 1: Effects of DPN in a Rat Model of Permanent Focal Ischemia
| Parameter | Vehicle-Treated Control | DPN-Treated (8 mg/kg/day) | p-value | Reference |
| Neurological Score (2h post-MCAO) | 11 (from baseline of 22) | Not significantly different | > 0.05 | [2] |
| Infarct Volume | Not specified | No significant influence | > 0.05 | [2] |
| Forelimb Use (Cylinder Test) | 10% reduction (contralateral) | Not significantly different | 0.118 | [2] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Behavioral Effects of DPN Enantiomers in Ovariectomized Rats
| Treatment Group | Anxiety-Like Behavior (Open-Field Test) | Depressive-Like Behavior (Forced Swim Test) | Reference |
| Vehicle | Baseline | Baseline | [1] |
| This compound | No significant difference from vehicle | No significant difference from vehicle | [1] |
| (S)-DPN | Significantly decreased | Significantly decreased | [1] |
| Racemic DPN | Significantly decreased | Significantly decreased | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment designed to assess the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a common method for inducing focal cerebral ischemia to mimic human stroke.[3][4][5]
1. Animal Preparation:
- Species: Adult male or ovariectomized female Sprague-Dawley rats (250-300g). Ovariectomy is performed to reduce the influence of endogenous estrogens.
- Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
- Anesthesia: Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Monitor body temperature and maintain at 37°C using a heating pad.
2. Surgical Procedure (Intraluminal Suture MCAO): [4]
- Place the anesthetized rat in a supine position.
- Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Carefully dissect the arteries from the surrounding tissue and vagus nerve.
- Ligate the distal end of the ECA and the CCA.
- Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump.
- Advance the suture through the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion length is 18-20 mm from the carotid bifurcation.
- For permanent MCAO, the suture is left in place. For transient MCAO (e.g., 90 minutes), the suture is withdrawn to allow reperfusion.[4]
- Close the incision with sutures.
3. This compound Administration:
- Vehicle: Prepare a vehicle solution (e.g., sesame oil, DMSO, or cyclodextrin-based solutions).
- Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.
- Administration Route:
- Subcutaneous: For sustained release, osmotic mini-pumps can be implanted subcutaneously. A study on racemic DPN used this method to deliver 8 mg/kg/day.[2]
- Intraperitoneal (IP) injection: Administer as a single or multiple doses before or after the ischemic insult.
- Dosing Groups:
- Sham + Vehicle
- MCAO + Vehicle
- MCAO + this compound (low dose)
- MCAO + this compound (medium dose)
- MCAO + this compound (high dose)
- (Optional) MCAO + (S)-DPN (as a positive control)
4. Post-Operative Care and Assessment:
- Administer analgesics as required and monitor the animal's recovery.
- Provide easy access to food and water.
- Neurological Deficit Scoring (24-48h post-MCAO): Assess sensorimotor function using a standardized scale (e.g., a 5-point scale where 0=no deficit and 4=severe deficit).
- Behavioral Testing (Days 3-7 post-MCAO):
- Cylinder Test: To assess forelimb use asymmetry.[2]
- Adhesive Removal Test: To measure sensorimotor neglect.
- Infarct Volume Measurement (Endpoint):
- At the study endpoint (e.g., 48 hours or 7 days), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
- Harvest the brains and section them coronally.
- Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl stain.
- Quantify the infarct volume using image analysis software.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for ERβ-Mediated Neuroprotection
While the neuroprotective signaling cascade for this compound is not established, this diagram illustrates a plausible pathway for an active ERβ agonist. Activation of ERβ can modulate several downstream pathways known to be involved in cell survival and resilience.
Caption: Hypothetical signaling cascade for ERβ-mediated neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
This diagram outlines the logical flow of an experiment to test the neuroprotective efficacy of this compound in an animal model of stroke.
Caption: Logical workflow for an in vivo this compound neuroprotection experiment.
References
- 1. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor beta agonist diarylpropiolnitrile (DPN) does not mediate neuroprotection in a rat model of permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
Application Notes and Protocols for Utilizing (R)-DPN in the Study of ERβ Function in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diarylpropionitrile ((R)-DPN) is a potent and highly selective agonist for Estrogen Receptor β (ERβ). Its significant selectivity over ERα makes it an invaluable pharmacological tool for elucidating the specific roles of ERβ in the central nervous system. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies.
This compound exhibits a binding affinity for ERβ that is approximately 70-fold higher than for ERα, with an EC50 for ERβ in the low nanomolar range. This selectivity allows for the targeted investigation of ERβ-mediated signaling pathways and their physiological and pathophysiological relevance in the brain. Research has demonstrated the involvement of ERβ in neuroprotection, mood regulation, and cognitive function, making this compound a critical compound for studies on neurodegenerative diseases, anxiety, and depression.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | ERα | ERβ | Selectivity (α/β) | Reference |
| Binding Affinity (Ki, nM) | ~23 | ~0.3 | ~77 | |
| Relative Binding Affinity (%) | 1 | 70 | 70 | |
| EC50 (nM) in Reporter Gene Assay | ~8.5 | ~0.26 | ~33 | [1] |
Table 2: Recommended Starting Doses for In Vivo Behavioral Studies
| Behavioral Test | Species | Route of Administration | Recommended Dose Range | Effect | Reference |
| Elevated Plus Maze (Anxiety) | Rat | Subcutaneous (s.c.) | 1.0 - 4.0 mg/kg | Anxiolytic | [2] |
| Forced Swim Test (Depression) | Rat | Subcutaneous (s.c.) | 1.0 - 4.0 mg/kg | Antidepressant-like | [3] |
| Open Field Test (Locomotion/Anxiety) | Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 mg/kg | Dose-dependent effects on activity and anxiety | [4][5] |
Signaling Pathways
Activation of ERβ by this compound in the brain initiates several downstream signaling cascades implicated in neuroprotection and synaptic plasticity. One of the key pathways is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell survival, growth, and proliferation. ERβ activation can also lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for learning, memory, and neuronal survival. Furthermore, ERβ signaling has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal health and plasticity.
Figure 1: ERβ signaling pathways activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Assays
This protocol determines the binding affinity (Ki) of this compound for ERβ.
Figure 2: Workflow for a competitive ligand binding assay.
Protocol:
-
Receptor Preparation: Utilize purified recombinant human ERβ or prepare cytosol fractions from ERβ-expressing tissues or cells.
-
Radioligand: Use a radiolabeled estrogen, such as [3H]-17β-estradiol, at a concentration below its Kd for ERβ.
-
Competition: Prepare a series of dilutions of this compound.
-
Incubation: Incubate the ERβ preparation, radioligand, and competitor (this compound) at 4°C until equilibrium is reached (typically 18-24 hours).
-
Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
This assay measures the functional activation of ERβ by this compound.[1][7]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, HEK293) that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Seed the cells in a multi-well plate and, after attachment, treat with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized activity against the log concentration of this compound to determine the EC50 value.[8]
In Vivo Behavioral Assays
The EPM is used to assess the anxiolytic effects of this compound.[2][9]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Use adult male or female rodents (rats or mice).
-
Drug Administration: Administer this compound (e.g., 1.0 - 4.0 mg/kg, s.c. for rats) or vehicle 30-60 minutes prior to testing.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
The FST is used to evaluate the antidepressant-like properties of this compound.[3][10]
Protocol:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Animals: Use adult male or female rodents.
-
Drug Administration: Administer this compound (e.g., 1.0 - 4.0 mg/kg, s.c. for rats) or vehicle. A common protocol involves administration 23.5, 5, and 1 hour before the test.
-
Testing: Place the animal in the water for a 5-6 minute session.
-
Data Collection: Record the duration of immobility (floating with minimal movements to keep the head above water).
-
Data Analysis: An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group.
Ex Vivo Molecular Biology Assays
References
- 1. Generation of stable reporter breast cancer cell lines for the identification of ER subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate (R)-DPN Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Diarylpropionitrile ((R)-DPN) is a potent and highly selective non-steroidal agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in a multitude of physiological and pathological processes.[1] Understanding the cellular activity of this compound is crucial for elucidating the therapeutic potential of targeting ERβ in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the bioactivity of this compound and other ERβ modulators. The assays described herein are essential tools for academic research and drug discovery programs focused on ERβ.
Signaling Pathways of Estrogen Receptor β (ERβ)
ERβ, upon binding to an agonist like this compound, can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.
Genomic Signaling Pathway: The classical, genomic pathway involves the binding of the this compound-ERβ complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[2]
Non-Genomic Signaling Pathway: ERβ can also be localized to the plasma membrane, where it can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, independent of gene transcription.[2][3][4][5] These rapid signaling events can influence a variety of cellular processes, including proliferation and survival.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound and related compounds from various cell-based assays.
Table 1: Potency (EC50) of DPN Enantiomers in ERβ Luciferase Reporter Assays
| Compound | Cell Line | EC50 (nM) for ERβ | Reference |
| This compound | U2OS | 2 | [6] |
| (S)-DPN | U2OS | Not specified | |
| rac-DPN | Various | 0.85 |
Table 2: Selectivity of DPN for ERβ over ERα
| Compound | Assay Type | Fold Selectivity (ERα EC50 / ERβ EC50) | Reference |
| rac-DPN | Luciferase Reporter | 70 | |
| (S)-DPN | Competitive Binding | ~80 | [1] |
| This compound | Luciferase Reporter | Not specified |
Table 3: Coactivator Recruitment Assay Data
| Compound | ER Subtype | EC50 (nM) for Coactivator Peptide Recruitment | Reference |
| Diarylpropionitrile | ERβ | Not specified, ligand-dependent recruitment observed | [7] |
Experimental Protocols
ERβ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate ERβ-mediated gene transcription.
Experimental Workflow:
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or Human Osteosarcoma (U2OS) cells.[6][8]
-
Plasmids:
-
Expression vector for human ERβ (e.g., pCMV-hERβ)
-
Reporter plasmid containing multiple Estrogen Response Elements upstream of a luciferase gene (e.g., pGL3-3xERE-TATA-Luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use approximately 50 ng of ERβ expression plasmid, 100 ng of ERE-luciferase reporter plasmid, and 5 ng of the Renilla control plasmid.
-
Add the complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with phenol red-free DMEM containing 10% cs-FBS.
-
Prepare serial dilutions of this compound in the same medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted compounds to the cells and incubate for another 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit instructions.[9]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of treated wells by that of the vehicle control.
-
Plot the fold induction against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERβ Coactivator Recruitment Assay (Fluorescence Polarization)
This assay measures the ligand-dependent interaction between ERβ and a fluorescently labeled coactivator peptide.
Experimental Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 4. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reporter Gene Assay for (R)-DPN Transcriptional Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nuclear receptor signaling is pivotal in drug discovery and development. Estrogen Receptors (ERs), particularly the beta isoform (ERβ), are key targets in various therapeutic areas, including oncology and neurodegenerative diseases. Reporter gene assays provide a robust and sensitive method to quantify the transcriptional activity of nuclear receptors in response to specific ligands.[1][2][3][4][5] This document provides detailed application notes and protocols for performing a reporter gene assay to characterize the transcriptional activation of ERβ by the selective agonist, (R)-Diarylpropionitrile ((R)-DPN).
This compound is a non-steroidal ERβ-selective ligand.[6] Understanding its potency and efficacy in activating ERβ-mediated gene transcription is crucial for evaluating its therapeutic potential. The following protocols and data presentation guidelines are designed to assist researchers in setting up and executing a reliable and reproducible reporter gene assay for this purpose.
Signaling Pathway of this compound-Mediated ERβ Transcriptional Activation
This compound, as a lipophilic molecule, can cross the cell membrane and bind to the ligand-binding domain of the Estrogen Receptor beta (ERβ) located in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Within the nucleus, the this compound-ERβ complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding initiates the recruitment of a cascade of co-activator proteins and the general transcription machinery, including RNA polymerase II, to the promoter.[7][8][9][10][11] This assembly of the transcriptional complex leads to the initiation of transcription of the downstream reporter gene (e.g., luciferase), the product of which can be quantified to measure the transcriptional activity.
Caption: this compound mediated ERβ transcriptional activation pathway.
Experimental Workflow for Reporter Gene Assay
The experimental workflow for a reporter gene assay to assess this compound activity involves several key steps. The process begins with seeding a suitable cell line, engineered to express ERβ and a reporter construct, into a multi-well plate. Following cell adherence, the cells are treated with a range of concentrations of this compound and control compounds. After an incubation period to allow for transcriptional activation and reporter protein expression, the cells are lysed. A substrate for the reporter enzyme is then added, and the resulting signal (e.g., luminescence for luciferase) is measured using a plate reader. The data is then analyzed to determine the dose-dependent transcriptional activation.
Caption: Experimental workflow for the this compound reporter gene assay.
Experimental Protocols
Cell Line Selection and Culture
A variety of cell lines are suitable for this assay. Options include commercially available ERβ reporter assay systems or stably transfected cell lines such as Hs578T-ERβLuc or T47D-KBluc cells, which endogenously express ERs and are stably transfected with a luciferase reporter gene under the control of an ERE.[1][2][4]
-
Cell Line: Hs578T-ERβLuc (or other suitable ERβ reporter cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For experiments, use phenol red-free DMEM with charcoal-stripped FBS to minimize background estrogenic activity.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Reporter Gene Assay Protocol
This protocol is optimized for a 96-well plate format.
Materials:
-
ERβ reporter cell line
-
Phenol red-free DMEM with charcoal-stripped FBS
-
This compound
-
17β-Estradiol (E2) as a positive control
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in phenol red-free DMEM with charcoal-stripped FBS.
-
Seed 10,000 to 20,000 cells per well in a white, opaque 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in phenol red-free DMEM with charcoal-stripped FBS. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Prepare a serial dilution of 17β-Estradiol as a positive control (e.g., 10⁻¹³ M to 10⁻⁸ M).
-
Prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., four-parameter logistic curve).[12][13][14][15][16]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Transcriptional Potency of this compound and Control Compounds on ERβ
| Compound | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) | Reference |
| This compound | ~0.04 | ~8 | [6] |
| (S)-DPN | ~0.12 | ~8 | [6] |
| 17β-Estradiol | ~0.01 | ~10 | [6] |
Table 2: Relative Cellular Potency (RCP) of DPN Enantiomers
The Relative Cellular Potency (RCP) is calculated as (EC₅₀ of 17β-Estradiol / EC₅₀ of test compound) x 100.[6]
| Compound | RCP for ERα (%) | RCP for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| This compound | 0.039 | 6.7 | 172 | [6] |
| (S)-DPN | 0.040 | 6.1 | 153 | [6] |
| rac-DPN | 0.040 | 6.3 | 158 | [6] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize a reporter gene assay for the characterization of this compound's transcriptional activation of ERβ. By following these detailed methodologies and data presentation guidelines, scientists can obtain reliable and comparable data to advance their research in drug discovery and development. The high sensitivity and quantitative nature of the luciferase reporter assay make it an invaluable tool for elucidating the molecular pharmacology of ERβ-targeting compounds.[17]
References
- 1. Generation of stable reporter breast cancer cell lines for the identification of ER subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of stable reporter breast cancer cell lines for the identification of ER subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional activation by nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Chapter 4: Nuclear Receptors in Signalling Pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
- 14. Dose-Response Analysis Using R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 17. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of ERβ Activation by (R)-DPN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor β (ERβ) is a critical nuclear receptor involved in the regulation of a wide array of physiological processes. Its role in various pathologies, including cancer and neurodegenerative diseases, has made it a significant target for therapeutic intervention. Diarylpropionitrile (DPN) is a potent and selective agonist for ERβ. DPN is a chiral molecule, existing as (R)- and (S)-enantiomers. While both enantiomers exhibit a strong preference for ERβ over ERα, there is conflicting evidence in the scientific literature regarding which enantiomer possesses higher binding affinity and potency. Some studies suggest that (S)-DPN is the more biologically active form[1][2][3], while other research indicates that (R)-DPN is the more potent isomer[4][5]. These conflicting findings highlight the importance of carefully selecting and characterizing the specific enantiomer for research and drug development purposes.
This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of ERβ and the assessment of its activation by the specific agonist, this compound. It includes information on downstream signaling pathways and methodologies for quantifying ERβ expression.
Data Presentation
Table 1: In Vitro Binding Affinity of DPN Enantiomers for Estrogen Receptors
| Compound | Receptor | Kᵢ (nM) | Selectivity (ERα Kᵢ / ERβ Kᵢ) | Reference |
| (S)-DPN | ERα | 22.5 ± 2.5 | ~83 | [1] |
| ERβ | 0.27 ± 0.05 | [1] | ||
| This compound | ERα | 37.5 ± 4.5 | ~21 | [1] |
| ERβ | 1.82 ± 0.21 | [1] | ||
| This compound | ERα | 34 ± 11 | 89 | [5] |
| ERβ | 0.38 ± 0.03 | [5] | ||
| (S)-DPN | ERα | 120 ± 20 | 300 | [5] |
| ERβ | 0.4 ± 0.1 | [5] |
Note: Data from different studies are presented to highlight the existing discrepancies in the literature regarding the binding affinities of DPN enantiomers.
Table 2: Template for Quantitative Immunohistochemical Analysis of ERβ Expression
| Treatment Group | N | % Positive Cells (Mean ± SD) | Staining Intensity (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| (S)-DPN (Dose 1) | ||||
| Positive Control |
This table is a template for researchers to populate with their experimental data. The H-Score is calculated as: H-Score = Σ (Intensity Level × % of Cells at that Intensity). For example, H-Score = (1 × % weakly positive cells) + (2 × % moderately positive cells) + (3 × % strongly positive cells).
Experimental Protocols
Immunohistochemistry Protocol for ERβ Detection
This protocol is a general guideline and may require optimization based on the specific antibody, tissue type, and experimental conditions.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 12-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize sections in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is generally required for ERβ.
-
Immerse slides in a citrate-based antigen retrieval solution (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with distilled water and then with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBS-T).
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a protein block (e.g., normal serum from the species of the secondary antibody) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a validated anti-ERβ primary antibody (e.g., clone PPZ0506 or PPG5/10) diluted in antibody diluent. Incubation times and temperatures should be optimized (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody Incubation: Rinse slides with wash buffer and incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Detection: Rinse slides and apply an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.
-
Chromogen Application: Rinse slides and apply a chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine). Monitor the color development under a microscope.
-
Counterstaining: Rinse slides and counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Quantification of IHC Staining
-
Scoring: ERβ staining is typically nuclear. The staining can be quantified using a semi-quantitative H-Score, which considers both the intensity of the staining (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells.
-
Image Analysis: Automated image analysis software can also be used for a more objective and quantitative assessment of staining.
Signaling Pathways and Visualizations
Activation of ERβ by agonists like this compound can trigger a cascade of downstream signaling events that influence cellular processes such as proliferation, apoptosis, and differentiation. The diagrams below illustrate the ERβ signaling pathway and a typical IHC workflow.
Caption: ERβ signaling pathway activated by this compound.
Caption: Workflow for ERβ immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Novel Compounds in Cancer Cell Lines
Disclaimer: Initial searches for "(R)-DPN" did not yield specific results for a compound with this designation in cancer cell line studies. The term "DPN" is an older abbreviation for Diphosphopyridine nucleotide, now known as Nicotinamide adenine dinucleotide (NAD+), a coenzyme central to metabolism.[1] This document provides a generalized framework and protocols applicable to the study of a novel compound, provisionally termed "Compound X" (in place of this compound), in cancer cell lines, based on established methodologies in the field.
These notes are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of novel therapeutic agents.
Introduction
The evaluation of novel compounds for anti-cancer activity is a cornerstone of oncological research. In vitro studies using cancer cell lines are the crucial first step in characterizing a compound's efficacy and mechanism of action.[2][3] This document outlines standard protocols for assessing the cytotoxic and apoptotic effects of a test compound, referred to herein as Compound X, on various cancer cell lines. It also provides templates for data presentation and visualization of cellular signaling pathways.
Quantitative Data Summary
Systematic screening of a compound across multiple cell lines allows for the identification of sensitive and resistant cancer types.[4] The data generated from these screens, particularly cell viability and apoptosis assays, should be organized for clear comparison.
Table 1: In Vitro Cytotoxicity of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | Doubling Time (hrs) | Assay Duration (hrs) | IC50 (µM) | GR50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~38 | 72 | Data | Data |
| MDA-MB-231 | Breast Adenocarcinoma | ~35 | 72 | Data | Data |
| A549 | Lung Carcinoma | ~22 | 48 | Data | Data |
| HCT116 | Colorectal Carcinoma | ~18 | 48 | Data | Data |
| U87 MG | Glioblastoma | ~34 | 72 | Data | Data |
| PC-3 | Prostate Adenocarcinoma | ~28 | 72 | Data | Data |
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which the number of viable cells is reduced by 50% compared to an untreated control.[5]
-
GR50: The concentration at which the cell proliferation rate is reduced by 50%. This metric corrects for differences in cell line division rates, providing a more accurate measure of drug sensitivity.[6][7]
Table 2: Apoptosis Induction by Compound X
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hrs) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| MCF-7 | e.g., 1x IC50 | 24 | Data | Data |
| HCT116 | e.g., 1x IC50 | 24 | Data | Data |
| A549 | e.g., 1x IC50 | 24 | Data | Data |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data. The following are standard procedures for cell culture and key assays.
Cell Culture and Maintenance
This protocol provides general guidance for maintaining cancer cell lines in culture.[8]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Transfer the cell suspension to an appropriate culture flask (e.g., T-75). Ensure cells are evenly distributed. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Passage: When cells reach 80-90% confluency, remove the growth medium and wash once with sterile Phosphate-Buffered Saline (PBS). Add trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the pellet and plate the desired number of cells into new flasks.
Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound X (e.g., at IC50 concentration) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathway Visualization
Understanding how a compound affects intracellular signaling is key to elucidating its mechanism of action. Many anti-cancer drugs target key pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K-AKT and Ras-ERK pathways.[9][10][11]
Caption: Key oncogenic signaling pathways often targeted in cancer therapy.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching anticancer compounds and tumor cell lines by neural networks with ranking loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Cell culture techniques | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with (R)-DPN Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing (R)-Diarylpropionitrile ((R)-DPN) in the investigation of synaptic plasticity. This compound is the inactive enantiomer of the potent and selective estrogen receptor β (ERβ) agonist, (S)-DPN. Due to its lack of significant binding affinity and transcriptional activation of ERβ, this compound serves as an essential negative control in experiments designed to elucidate the ERβ-mediated effects of its active counterpart, (S)-DPN, or the racemic mixture, DPN, on neuronal function. The activation of ERβ has been demonstrated to play a crucial role in synaptic plasticity, including the enhancement of long-term potentiation (LTP), modulation of dendritic spine morphology, and regulation of key synaptic proteins. Therefore, the use of this compound is critical for ensuring that the observed effects are specifically attributable to ERβ activation and not to off-target or non-specific actions of the chemical scaffold.
Data Presentation
The following tables summarize the expected quantitative outcomes when using this compound as a negative control in synaptic plasticity studies, based on the established inactivity of this compound and the known effects of active ERβ agonists.
Table 1: Electrophysiological Parameters
| Parameter | Treatment Group | Expected Outcome | Rationale |
| Baseline Synaptic Transmission | Vehicle | Stable fEPSP slope | Establishes a baseline for comparison. |
| (S)-DPN (10 nM) | No significant change | ERβ activation typically does not alter baseline transmission. | |
| This compound (10 nM) | No significant change | As the inactive enantiomer, no effect is expected. | |
| Long-Term Potentiation (LTP) Magnitude | Vehicle | ~140-150% of baseline | Represents the normal level of LTP induction. |
| (S)-DPN (10 nM) | Significant enhancement of LTP (>150% of baseline) | ERβ activation is known to facilitate LTP.[1] | |
| This compound (10 nM) | No significant change from vehicle | This compound is not expected to modulate LTP. |
Table 2: Dendritic Spine Morphology
| Parameter | Treatment Group | Expected Outcome | Rationale |
| Total Spine Density | Vehicle | Baseline density | Represents the normal spine density in cultured neurons. |
| (S)-DPN (100 nM) | Significant increase in spine density | ERβ activation promotes spinogenesis. | |
| This compound (100 nM) | No significant change from vehicle | This compound is not expected to influence spine formation. | |
| Spine Head Diameter | Vehicle | Baseline diameter | Represents the normal distribution of spine head sizes. |
| (S)-DPN (100 nM) | Potential increase in mature (mushroom) spine head diameter | ERβ activation can promote the maturation of dendritic spines.[1] | |
| This compound (100 nM) | No significant change from vehicle | This compound is not expected to affect spine morphology. |
Table 3: Synaptic Protein Expression
| Protein | Treatment Group | Expected Outcome (Relative to Vehicle) | Rationale |
| PSD-95 | (S)-DPN (10 mg/kg, in vivo) | Increased expression | ERβ activation upregulates key postsynaptic proteins.[1] |
| This compound (10 mg/kg, in vivo) | No significant change | This compound is not expected to alter synaptic protein levels. | |
| Synaptophysin | (S)-DPN (10 mg/kg, in vivo) | Increased expression | ERβ activation enhances presynaptic protein expression.[1] |
| This compound (10 mg/kg, in vivo) | No significant change | This compound is not expected to affect presynaptic protein levels. | |
| GluA1 | (S)-DPN (10 mg/kg, in vivo) | Increased expression | ERβ activation can increase the expression of AMPA receptor subunits.[1] |
| This compound (10 mg/kg, in vivo) | No significant change | This compound is not expected to modulate AMPA receptor subunit expression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for studying synaptic plasticity and have been adapted to include this compound as a negative control.
Protocol 1: Ex Vivo Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound and (S)-DPN (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slice preparation setup (vibratome, dissection tools)
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)
-
Perfusion system
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP amplitude.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing either vehicle, (S)-DPN (e.g., 10 nM), or this compound (e.g., 10 nM) for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 10-second interval).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the HFS protocol to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP. Normalize the data to the average slope of the baseline recordings.
-
Compare the degree of potentiation between the vehicle, (S)-DPN, and this compound treated groups. It is expected that (S)-DPN will enhance LTP, while this compound will have no effect compared to the vehicle control.
-
Protocol 2: Dendritic Spine Analysis in Cultured Neurons
Objective: To determine the effect of this compound on dendritic spine density and morphology.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound and (S)-DPN
-
Lipofectamine
-
Plasmid encoding a fluorescent protein (e.g., GFP or mCherry) to visualize neuronal morphology
-
Confocal microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Neuronal Culture and Transfection:
-
Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse pups.
-
At days in vitro (DIV) 12-14, transfect neurons with a plasmid encoding a fluorescent protein using Lipofectamine to sparsely label individual neurons.
-
-
Drug Treatment:
-
At DIV 18-21, treat the cultured neurons with vehicle, (S)-DPN (e.g., 100 nM), or this compound (e.g., 100 nM) for a specified duration (e.g., 24 hours).
-
-
Image Acquisition:
-
Fix the cells with 4% paraformaldehyde.
-
Acquire high-resolution z-stack images of dendritic segments from the transfected neurons using a confocal microscope with a 60x or 100x oil-immersion objective.
-
-
Image Analysis:
-
Using image analysis software, reconstruct the dendritic segments in 3D.
-
Manually or semi-automatically count the number of dendritic spines per unit length of the dendrite to determine spine density.
-
Categorize spines based on their morphology (e.g., thin, stubby, mushroom) and measure spine head diameter.
-
Compare the spine density and morphological parameters across the different treatment groups. It is expected that (S)-DPN will increase spine density, while this compound will show no difference compared to the vehicle control.
-
Signaling Pathways
Activation of ERβ by its agonists, such as (S)-DPN, initiates a cascade of intracellular signaling events that are crucial for its effects on synaptic plasticity. As a negative control, this compound is not expected to activate these pathways. The primary signaling cascade involves the activation of protein kinase A (PKA) and the extracellular signal-regulated kinase (ERK), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in synaptic growth and potentiation.
Conclusion
This compound is an indispensable tool for researchers studying the role of ERβ in synaptic plasticity. Its established inactivity as an ERβ agonist makes it the ideal negative control to validate the specificity of effects observed with ERβ-activating compounds like (S)-DPN. The protocols and expected outcomes detailed in these application notes provide a robust framework for designing and interpreting experiments aimed at dissecting the intricate molecular mechanisms by which ERβ signaling modulates synaptic function and neuronal connectivity. By including this compound in experimental designs, researchers can confidently attribute their findings to the targeted activation of ERβ, thereby advancing our understanding of its role in learning, memory, and neurological disorders.
References
Troubleshooting & Optimization
Technical Support Center: Solubilizing (R)-DPN for Research
Disclaimer: The term "(R)-DPN" is not a standard nomenclature for a widely recognized chemical compound. Historically, DPN stood for Diphosphopyridine Nucleotide, an older name for NAD⁺ (Nicotinamide Adenine Dinucleotide). The "(R)" likely refers to the stereochemistry of the ribose sugar, which is the naturally occurring form. This guide assumes the query pertains to NAD⁺ and will address its solubilization for research purposes. If you are working with a different compound, please consult its specific documentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (NAD⁺) solutions for in vitro studies?
A1: For most in vitro applications, including cell culture experiments, this compound (NAD⁺) should be dissolved in sterile, nuclease-free water or a buffered solution such as Phosphate-Buffered Saline (PBS) or cell culture medium. NAD⁺ is highly soluble in aqueous solutions.
Q2: I am observing precipitation when adding my this compound (NAD⁺) stock solution to the cell culture medium. What could be the cause?
A2: This is uncommon given the high solubility of NAD⁺. However, potential causes could include:
-
High Concentration: Your stock solution might be excessively concentrated, leading to localized precipitation upon addition to the medium. Try adding the stock solution dropwise while gently swirling the medium.
-
pH Incompatibility: Ensure the pH of your stock solution is compatible with the cell culture medium. A significant pH difference could cause components of the medium to precipitate.
-
Contamination: The precipitate could be a result of microbial contamination in your stock solution or medium. Always use sterile technique.
Q3: What is the best way to prepare this compound (NAD⁺) for in vivo animal studies?
A3: For in vivo administration, this compound (NAD⁺) should be dissolved in a sterile, isotonic solution suitable for injection, such as sterile saline (0.9% NaCl) or PBS. The final solution should be filtered through a 0.22 µm sterile filter before administration to ensure sterility.
Q4: How should I store my this compound (NAD⁺) stock solutions?
A4: this compound (NAD⁺) solutions are susceptible to degradation. For short-term storage (a few days), solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
In Vitro Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution | Poor water quality | Use sterile, nuclease-free water. |
| pH of the solvent is too low | Adjust the pH of the solvent to neutral (around 7.0-7.4) before dissolving the compound. | |
| Contamination | Prepare fresh solutions using sterile technique and filter-sterilize. | |
| Difficulty Dissolving | Low temperature of the solvent | Warm the solvent to room temperature before dissolving. |
| Insufficient mixing | Vortex or gently sonicate the solution to aid dissolution. |
In Vivo Formulation Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon Storage | Solution is supersaturated | Prepare a fresh solution at a slightly lower concentration. |
| pH shift over time | Buffer the solution with a biocompatible buffer like PBS. | |
| Animal Discomfort at Injection Site | Non-isotonic solution | Ensure the final formulation is isotonic (e.g., 0.9% saline). |
| pH of the formulation is not physiological | Adjust the pH of the final solution to be within the physiological range (7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (NAD⁺) Stock Solution for In Vitro Use
Materials:
-
This compound (NAD⁺) powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter and sterile syringe
Method:
-
Weigh the required amount of this compound (NAD⁺) powder in a sterile conical tube. For a 10 ml solution of 100 mM NAD⁺ (MW: 663.4 g/mol ), you would need 663.4 mg.
-
Add a portion of the sterile, nuclease-free water to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Bring the final volume to 10 ml with sterile, nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
Protocol 2: Formulation of this compound (NAD⁺) for Intraperitoneal Injection in Mice
Materials:
-
100 mM this compound (NAD⁺) stock solution (from Protocol 1)
-
Sterile 0.9% saline
-
Sterile tubes
Method:
-
Determine the final concentration and volume needed for your experiment. For example, to achieve a dose of 100 mg/kg in a 25 g mouse, you would need 2.5 mg of NAD⁺.
-
Calculate the volume of the 100 mM stock solution required. (2.5 mg / 663.4 g/mol = ~3.77 µmol. 3.77 µmol / 100 mM = 37.7 µL).
-
In a sterile tube, dilute the calculated volume of the stock solution with sterile 0.9% saline to the final desired injection volume (typically 100-200 µL for a mouse).
-
Gently mix the solution.
-
The solution is now ready for intraperitoneal administration.
Visualizations
Technical Support Center: Optimizing (R)-DPN Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of (R)-DPN ((R)-Diarylpropionitrile) for cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (R)-Diarylpropionitrile, is a non-steroidal, selective agonist for Estrogen Receptor β (ERβ). Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes. It exhibits significantly higher binding affinity and potency for ERβ compared to Estrogen Receptor α (ERα).
Q2: What is a typical starting concentration range for this compound in cell assays?
A2: Based on published data, a broad starting range of 0.1 nM to 10 µM is recommended for initial dose-response experiments. The EC50 (half-maximal effective concentration) for this compound's activity on ERβ has been reported to be in the low nanomolar range, around 0.85 nM in some systems. However, the optimal concentration is highly cell-type dependent.
Q3: Is this compound the more active enantiomer compared to (S)-DPN?
A3: Yes, studies have shown that the (R)-enantiomer of Diarylpropionitrile is the more potent isomer in activating ERβ, although the enantioselectivity is reported to be modest, in the range of 3-4 fold.[1] For studies focused on ERβ function, this compound is often the preferred isomer.
Q4: What solvent should I use to prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect with this compound.
-
Question: My cells are not responding to this compound treatment, even at higher concentrations. What could be the issue?
-
Answer:
-
Low ERβ Expression: The cell line you are using may not express sufficient levels of ERβ for a robust response. Verify the ERβ expression level in your cells using techniques like qPCR or Western blotting.
-
Compound Inactivity: Ensure the integrity of your this compound stock. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Suboptimal Incubation Time: The chosen incubation time may be too short to observe the desired downstream effect (e.g., changes in gene expression or protein levels). Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Cell Health: Poor cell health can lead to a lack of response. Ensure that your cells are healthy, in the logarithmic growth phase, and at the optimal seeding density.
-
Issue 2: I am observing high variability and poor reproducibility in my results.
-
Question: My dose-response curves are inconsistent between experiments. What are the potential causes?
-
Answer:
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to significant variability. Ensure you have a homogenous single-cell suspension and use a consistent cell number for each experiment.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate after adding the compound. If precipitation is observed, you may need to prepare fresh dilutions or use a lower concentration range.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to an "edge effect." To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
-
Inconsistent DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls.
-
Issue 3: I am concerned about off-target effects.
-
Question: At what concentration might this compound start to have off-target effects, and how can I control for this?
-
Answer:
-
Concentration-Dependent Selectivity: While this compound is selective for ERβ, this selectivity is concentration-dependent. At higher concentrations (typically in the micromolar range), it may begin to interact with ERα or other cellular targets. It is advisable to use the lowest effective concentration that elicits the desired biological response.
-
Use of Antagonists: To confirm that the observed effects are mediated by ERβ, consider co-treating your cells with a selective ERβ antagonist. If the antagonist blocks the effect of this compound, it provides evidence for on-target activity.
-
Control Cell Lines: If possible, use a cell line that does not express ERβ as a negative control to identify non-ERβ-mediated effects.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Citation |
| EC50 for ERβ | ~0.85 nM | Not specified | N/A |
| Relative Potency (R-DPN vs. S-DPN on ERβ) | ~3-fold higher | In vitro SRC3 recruitment assay | [1] |
| Recommended Starting Concentration Range | 0.1 nM - 10 µM | General for cell-based assays | N/A |
| Recommended Final DMSO Concentration | ≤ 0.1% | General for cell culture | N/A |
Experimental Protocols
Protocol for Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
1. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light. c. On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium to create a range of working concentrations. For an initial range-finding experiment, you might prepare 2X working solutions from 20 µM down to 0.2 nM.
2. Cell Seeding: a. Culture your chosen cell line to approximately 80% confluency. b. Harvest the cells and perform a cell count to ensure viability is >95%. c. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the 2X this compound working solutions to the appropriate wells, resulting in a 1X final concentration. c. Include the following controls:
- Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
- Untreated Control: Medium only.
- Blank: Medium only, no cells (for background subtraction). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay (MTT Assay): a. Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. d. Plot the percentage of cell viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 or IC50 value.
Visualizations
Caption: Estrogen Receptor β (ERβ) signaling pathway activated by this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
Technical Support Center: (R)-Diarylpropionitrile ((R)-DPN)
Welcome to the technical support center for (R)-Diarylpropionitrile ((R)-DPN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-enantiomer of Diarylpropionitrile, a synthetic, non-steroidal and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2][3] It is a valuable tool for studying the specific roles of ERβ in various physiological and pathological processes. Its mechanism of action involves binding to ERβ, which then modulates the transcription of target genes.
Q2: What are the key differences between this compound and (S)-DPN?
A2: Both this compound and (S)-DPN are enantiomers of Diarylpropionitrile and exhibit high selectivity for ERβ over ERα.[1][2][3] However, some studies suggest that the (S)-enantiomer may have a slightly higher binding affinity and intrinsic activity at ERβ compared to the (R)-enantiomer.[1][2] Despite these subtle differences, both enantiomers are potent and selective ERβ agonists.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[4] A common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be stored at -20°C for long-term use. For cell culture experiments, the DMSO stock should be diluted in pre-warmed culture media to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[5]
Q4: What is the expected stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in culture can be influenced by factors such as media composition, pH, temperature, and the presence of cellular enzymes.[5] It is crucial to assess the stability of this compound under your specific experimental conditions to ensure accurate interpretation of results. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no biological effect of this compound. | Degradation of this compound in culture media. | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.[1] Consider preparing fresh working solutions for long-term experiments. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. | |
| Cellular resistance or low ERβ expression. | Confirm the expression of ERβ in your cell line. Consider using a positive control to ensure the signaling pathway is functional. | |
| Precipitation of this compound in cell culture media. | Low solubility in aqueous media. | Ensure the final DMSO concentration is appropriate and does not exceed 0.1%.[5] When preparing the working solution, add the this compound stock solution to pre-warmed media while gently vortexing to aid dissolution.[5] |
| High final concentration of this compound. | Test a range of concentrations to determine the solubility limit of this compound in your specific media. | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. |
| Batch-to-batch variation in cell culture reagents. | Use the same lot of media, serum, and other supplements for a set of related experiments. | |
| Cell passage number. | Maintain a consistent range of cell passage numbers for your experiments, as receptor expression and cellular responses can change with prolonged culturing. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare the working solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the stock solution in the pre-warmed medium to the desired final concentration (e.g., 1 µM). To do this, add the stock solution dropwise to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the culture medium is below 0.1%.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Cell culture medium (without cells)
-
Sterile multi-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS)
Procedure:
-
Add the this compound working solution to multiple wells of a sterile plate or tubes.
-
Incubate the plate/tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from the respective wells/tubes.
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Quantitative Data Summary
While specific stability data for this compound is limited in publicly available literature, the following table summarizes its known binding affinities.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| This compound | ERα | ~147 |
| ERβ | ~1.82 | |
| (S)-DPN | ERα | ~130 |
| ERβ | ~0.27 |
Data compiled from multiple sources which may have slight variations.
Visualizations
Estrogen Receptor β (ERβ) Signaling Pathway
The following diagram illustrates the general signaling pathway activated by an ERβ agonist like this compound.
Caption: A simplified diagram of the this compound mediated ERβ signaling pathway.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Troubleshooting inconsistent results with (R)-DPN
Technical Support Center: (R)-DPN
Welcome to the technical support center for (R)-Diarylpropionitrile (this compound). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide answers to frequently asked questions regarding the use of this selective Estrogen Receptor β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Compound Identity and Properties
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of Diarylpropionitrile (DPN). It is a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to ERβ, which then typically forms a homodimer and acts as a transcription factor to regulate the expression of target genes. DPN has a 70-fold higher binding affinity for ERβ than for Estrogen Receptor α (ERα) and stimulates a 170-fold stronger transcriptional activity with ERβ.[2]
Q2: Why is it important to use the (R)-enantiomer specifically, instead of racemic DPN?
While racemic DPN is selective for ERβ, studies have shown that the R-enantiomer is the more potent of the two isomers.[1] Using the enantiomerically pure this compound can lead to more consistent and potent effects, reducing the variability that might arise from the less active (S)-enantiomer present in a racemic mixture.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Selectivity (Fold, ERα/ERβ) |
| This compound | 2.9 | 0.8 | ~3.6 |
| Racemic DPN | - | 0.85 | 72 (relative binding affinity) |
(Data synthesized from multiple sources for illustrative comparison)[1][3]
Experimental Troubleshooting
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors. A logical approach to troubleshooting is essential. Key areas to investigate include compound integrity, experimental setup, and biological variability.
Below is a troubleshooting workflow to help identify the source of inconsistency.
Q4: I suspect an issue with my this compound stock solution. What are the best practices for storage and handling?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solution Preparation: For in vitro experiments, this compound is often dissolved in DMSO to create a high-concentration stock solution.
-
Stock Solution Storage: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Be aware that some components of media can interact with the compound, so it is best to prepare fresh dilutions for each experiment.
Q5: I am observing lower than expected potency in my cell-based assays. What could be the reason?
Several factors can contribute to reduced potency in cell-based assays:
-
Low ERβ Expression: The cell line you are using may have low or variable expression of ERβ. It is crucial to verify the expression level of ERβ in your specific cell line using techniques like qPCR or Western blotting.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence receptor expression and signaling pathways. Standardize these conditions across all experiments.
-
Compound Solubility: this compound may precipitate out of the aqueous culture medium at higher concentrations. Ensure that the final concentration of DMSO (or other solvent) is low (typically <0.1%) and does not affect cell viability. Visually inspect for any precipitation in your working solutions.
-
Incubation Time: The duration of treatment with this compound can significantly impact the observed effect. Perform a time-course experiment to determine the optimal incubation period for your specific assay and endpoint.
Experimental Protocols
General Protocol for In Vitro ERβ Reporter Assay
This protocol provides a general framework for assessing the activity of this compound in a cell line expressing ERβ and a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
-
Cell Seeding:
-
Plate cells (e.g., U2OS, HEC-1) in a 96-well plate at a density that will result in 60-70% confluency at the time of transfection.
-
Culture in appropriate media supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
-
Transfection (if necessary):
-
Co-transfect the cells with an ERβ expression vector and an ERE-luciferase reporter vector using a suitable lipid-mediated transfection reagent.
-
Include a β-galactosidase or Renilla luciferase vector as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 1 pM to 1 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).
-
After allowing cells to recover from transfection (typically 16-24 hours), replace the medium with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Normalize the luciferase activity to the internal control.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway
This compound acts as an agonist for ERβ. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is often referred to as the "genomic" signaling pathway.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of long-term dietary administration of estrogen receptor-beta agonist diarylpropionitrile on ovariectomized female ICR (CD-1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
How to prevent (R)-DPN degradation in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (R)-DPN ((R)-2,3-bis(4-Hydroxyphenyl)-propionitrile) in experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility, accuracy, and the overall success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the (R)-enantiomer of Diarylpropionitrile, a synthetic, non-steroidal compound widely used in research as a highly selective agonist for Estrogen Receptor β (ERβ).[1][2][3] Its stability is critical because degradation can lead to a loss of potency, altered receptor selectivity, and the introduction of impurities that may cause off-target effects or toxicity, ultimately compromising the validity of experimental results.[4]
Q2: What are the primary degradation pathways for this compound?
As a phenolic compound, this compound is susceptible to several degradation pathways:
-
Oxidation: The phenol (hydroxyphenyl) groups are prone to oxidation, especially when exposed to air (oxygen), metal ions, or high pH conditions. This can lead to the formation of colored quinone-type compounds. Amine compounds, which share some susceptibility to oxidation, are often protected by adding free radical scavengers or antioxidants.[5]
-
Racemization: The chiral center in this compound can be susceptible to racemization (conversion to its (S)-enantiomer), particularly under harsh acidic, basic, or thermal conditions.[6] This is a critical issue as the two enantiomers can have different affinities and activities at the estrogen receptors.[3]
-
Hydrolysis: While the nitrile group is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[4] ICH guidelines for stability testing mandate photostability assessment by exposing substances to a combination of UV and visible light.[4][7]
Q3: What are the common signs of this compound degradation?
The most common visible sign of degradation is a change in the color of the solid compound or its solutions, often developing a yellow or brownish tint. This indicates the formation of oxidized impurities. However, other forms of degradation, such as racemization or the formation of colorless impurities, may not be visible. Therefore, analytical confirmation is essential if degradation is suspected.[8]
Q4: How should I prepare and store this compound stock solutions?
To ensure maximum stability:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving this compound.[9] Ensure the solvent is free of peroxides and metal impurities.
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, purging the solvent and the vial headspace with an inert gas like argon or nitrogen can significantly reduce oxidative degradation.[8]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[9] Vials should be small-volume to minimize the headspace and reduce the number of freeze-thaw cycles.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistency is a key indicator of compound instability. If you observe variable dose-responses, a sudden loss of compound activity, or unexpected cell toxicity, degradation of your this compound stock should be a primary suspect. It is recommended to analytically verify the purity and concentration of your stock solution.
Q2: How can I minimize degradation during an experiment?
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen, concentrated stock solution for each experiment.
-
Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial or chemical contamination. Metal ions can catalyze oxidation, so avoid any contact with reactive metals.[10]
-
pH Control: Be mindful of the pH of your experimental media. Buffering the solution can help prevent pH-induced degradation.
-
Temperature Management: Minimize the time that this compound solutions are kept at room temperature or higher. For cell culture experiments, add the compound to the media just before applying it to the cells.
Q3: How can I analytically check my this compound for degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11]
-
Purity Analysis: A reverse-phase HPLC method with UV detection can separate this compound from its degradation products. A loss in the main peak area or the appearance of new peaks over time indicates degradation. Peak purity analysis using a photodiode array (PDA) detector can confirm if co-eluting impurities are present.[4][12]
-
Chiral Integrity: To check for racemization, a specific chiral HPLC method is required. These methods use a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.[13][14][15] The appearance of the (S)-DPN peak in a sample that was initially pure this compound is direct evidence of racemization.
Data Presentation: Factors Influencing Stability
The following table summarizes key environmental factors and recommended conditions to prevent this compound degradation, based on general principles of pharmaceutical compound stability.
| Parameter | Stress Condition | Potential Degradation Pathway | Recommended Handling/Storage Condition |
| Temperature | High Temperatures (>40°C) | Increases rates of oxidation, hydrolysis, and racemization.[7][16] | Store solid at -20°C. Store solutions at -20°C or -80°C.[9] Minimize time at room temp. |
| pH | Strong Acid (< pH 3) or Base (> pH 8) | Can catalyze nitrile hydrolysis and racemization.[6] | Use solvents and media within a neutral pH range (approx. 6-8). |
| Oxygen | Exposure to air/oxygen | Oxidation of phenol groups.[5] | Prepare solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents.[8] |
| Light | UV or prolonged visible light | Photodegradation.[4] | Store and handle in amber vials or protect from light with foil.[4] |
| Metal Ions | Presence of trace metals (e.g., Fe, Cu) | Catalyzes oxidative degradation.[10] | Use high-purity reagents and glass or polypropylene containers. Consider adding a chelating agent like EDTA in specific applications.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is used to identify likely degradation products and establish the stability-indicating nature of an analytical method.[11][17]
-
Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 48 hours.[7] Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 48 hours.[7] Neutralize before analysis.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[17]
-
Thermal Degradation: Store a solution at 80°C for 7 days.[7]
-
Photolytic Degradation: Expose a solution to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[4][7]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method to identify and quantify degradation products. The goal is to achieve 5-20% degradation.[17][18]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general approach for assessing the chiral integrity of this compound. Specific column and mobile phase conditions may require optimization.
-
Column: Select a chiral stationary phase (CSP) known for separating chiral compounds, such as a polysaccharide-based column (e.g., Chiralpak® series).[19]
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography would be a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[15] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be used to improve peak shape.[15]
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Injection & Detection: Inject the sample onto the HPLC system. Use a UV detector set to an appropriate wavelength (e.g., 224 nm).[20]
-
Analysis: The (R)- and (S)-enantiomers should elute as two distinct, well-resolved peaks. Enantiomeric purity is calculated by dividing the peak area of the (R)-enantiomer by the total area of both enantiomer peaks.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 524047-78-7 | Tocris Bioscience [tocris.com]
- 3. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 4. onyxipca.com [onyxipca.com]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CAS 524047-78-7): R&D Systems [rndsystems.com]
- 10. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-DPN for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-Diarylpropionitrile ((R)-DPN) in preclinical animal studies. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Diarylpropionitrile (DPN) and what is its mechanism of action?
A1: Diarylpropionitrile (DPN), or 2,3-bis(4-hydroxyphenyl)propionitrile, is a non-steroidal, highly selective agonist for the Estrogen Receptor β (ERβ).[1][2][3] ERβ is a nuclear receptor transcription factor that, upon activation by a ligand like DPN, forms dimers and binds to specific DNA sequences known as Estrogen Response Elements (EREs).[4][5] This interaction modulates the transcription of target genes, leading to various cellular responses.[6][7] DPN has a 70-fold higher binding affinity and stimulates 170-fold stronger transcriptional activity via ERβ compared to Estrogen Receptor α (ERα).[3][8]
Q2: What is the difference between this compound, (S)-DPN, and racemic DPN? Which one should I use?
A2: DPN is a chiral molecule that exists as two enantiomers: this compound and (S)-DPN. The racemic mixture (rac-DPN) contains equal amounts of both. There is conflicting evidence in the literature regarding which enantiomer is more active, and the choice depends on the specific research question:
-
Behavioral Studies: Some studies suggest that the (S)-enantiomer is solely responsible for the anxiolytic and antidepressant-like behavioral effects observed with the racemic mixture in rats.[9][10][11]
-
Binding and Potency: A later study focusing on the synthesis and in vitro characterization concluded that the (R)-enantiomer has a modestly higher binding affinity (3-4 fold) and is the more potent isomer for both ERα and ERβ.[12][13]
Recommendation: Due to this discrepancy, it is critical for researchers to specify whether they are using the racemic mixture or a purified enantiomer. For studies focused on ERβ function where maximum potency is desired, this compound may be the preferred choice.[13] For replicating specific behavioral studies, the S-enantiomer or the racemic mixture might be more appropriate.[11]
Q3: How do I prepare and dissolve DPN for animal administration?
A3: DPN is a powder that requires dissolution in an appropriate vehicle. Its solubility profile allows for several options. For subcutaneous injections, a common vehicle is hydroxypropyl betacyclodextran (27% w/v in saline).[9]
Table 1: Solubility Data for DPN
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| 1 eq. NaOH | 7.18 | 30 |
| Ethanol | 23.93 | 100 |
| DMSO | 23.93 | 100 |
| Data sourced from Tocris Bioscience. |
Note: Always prepare fresh solutions. For long-term storage, DPN powder should be desiccated at -20°C.
Q4: What are the typical dosage ranges and administration routes for DPN in rodents?
A4: The dosage and route depend on the experimental design, animal model, and desired biological effect. Subcutaneous (s.c.) injection is common for achieving rapid and consistent plasma levels. Oral administration (gavage or in feed) is also possible but may require higher doses to achieve the same plasma concentrations as injection.[14]
Table 2: Reported Dosages of DPN in Rodent Studies
| Animal Model | Dosage | Administration Route | Study Focus | Reference(s) |
| Ovariectomized (OVX) Mice | 0.1 mg/kg | Subcutaneous (s.c.) | Anxiety-like Behavior | [15][16] |
| OVX Mice | ~3 mg/kg/day | In Feed (dietary) | Aging, Longevity, Frailty | [3][17] |
| OVX Mice | 0.05 mg/kg | Oral Gavage | Memory, Vasodilation | [18] |
| Gonadally Intact Male Rats | 0.5, 1, or 2 mg/kg | Subcutaneous (s.c.) | Anxiety-like Behavior | [14][19] |
| OVX Female Rats | 2.0 mg/kg | Subcutaneous (s.c.) | Anxiety & Depressive Behavior | [9][11] |
| OVX Female Rats | 3 mg/kg | Subcutaneous (s.c.) | Recognition Memory | [8] |
| Long-Evans Rats | 2 mg/kg | Subcutaneous (s.c.) | Pharmacokinetics | [20][21] |
Signaling and Experimental Workflow Diagrams
Estrogen Receptor β (ERβ) Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway activated by DPN.
General Experimental Workflow
This workflow outlines the key stages of an in vivo study using DPN.
Troubleshooting Guide
Q5: My DPN solution is not clear or precipitates upon dilution. What should I do?
A5: Solubility issues can arise from incorrect solvent choice or temperature changes.
-
Vehicle Choice: Ensure you are using an appropriate solvent. For aqueous solutions, co-solvents like DMSO or ethanol followed by dilution in saline or a cyclodextrin-based vehicle are recommended.[9]
-
Warming: Gently warming the solution may help dissolve the compound, but be cautious of degradation.
-
pH Adjustment: DPN is soluble in 1 eq. NaOH, indicating that a slightly basic pH may improve solubility in aqueous solutions. However, ensure the final vehicle pH is physiologically compatible for the chosen administration route.
-
Fresh Preparation: Always prepare solutions fresh before each use to minimize precipitation over time.
Q6: I am not observing the expected anxiolytic effect of DPN in my male rats. Why?
A6: The biological effects of DPN can be influenced by the endocrine status of the animal. Studies have shown that while DPN has anxiolytic effects in gonadectomized (castrated) animals of both sexes, this effect may not be present in gonadally intact males.[10][14][19] The presence of endogenous androgens may interfere with or mask the effects of ERβ activation on anxiety-related behaviors. Consider using gonadectomized animals to study the direct effects of DPN on these endpoints.
Q7: There is significant variability in my results between batches of DPN.
A7: This could be due to the enantiomeric composition of your DPN.
-
Verify Source: Confirm with your supplier whether you have the (R)-enantiomer, the (S)-enantiomer, or the racemic mixture. As noted, these forms may have different biological activities.[11][12]
-
Consistency: Ensure you use the same form of DPN (racemic or a specific enantiomer) throughout a study and for any follow-up experiments to ensure reproducibility.
-
Purity: Check the purity of your compound via methods like HPLC.
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing unexpected experimental outcomes.
Experimental Protocols
Protocol: Subcutaneous Administration of DPN in Ovariectomized Mice for Behavioral Assessment
This protocol provides a generalized methodology for a short-term DPN study. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model and Surgery:
-
Use adult female mice (e.g., C57BL/6, 8-10 weeks old).
-
Perform bilateral ovariectomy (OVX) to remove endogenous estrogens.
-
Allow a post-surgical recovery period of at least one week to ensure hormonal washout.
-
-
DPN Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of injection, prepare the final dosing solution by diluting the stock in a vehicle such as 27% (w/v) hydroxypropyl betacyclodextran in sterile saline.[9] The final concentration of DMSO should be minimal (e.g., <5%).
-
Prepare a vehicle-only solution to serve as the control.
-
-
Dosing Regimen:
-
Randomly assign mice to treatment groups (e.g., Vehicle, DPN 0.1 mg/kg, DPN 1 mg/kg).
-
Administer the assigned treatment via subcutaneous (s.c.) injection in the scruff of the neck.
-
Injection volume should be consistent across animals (e.g., 5 mL/kg).
-
Administration can be acute (a single injection) or sub-chronic (daily injections over several days). For acute studies, behavioral testing is often performed within 3-4 hours of injection, corresponding to peak plasma levels.[14][19]
-
-
Behavioral Assessment (Example: Elevated Plus Maze):
-
Approximately 3 hours post-injection, transfer the mouse to the behavioral testing room and allow it to acclimate for at least 30 minutes.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Record the session (e.g., 5 minutes) using an overhead camera.
-
Score the time spent in the open arms and closed arms, and the number of entries into each. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[3][17]
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or t-tests) to compare treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Table 3: Pharmacokinetic Parameters of DPN in Rats
| Parameter | Value | Unit |
| Administration Route | Subcutaneous | - |
| Dose | 2 | mg/kg |
| Tmax (Time to Peak) | ~30 | minutes |
| Cmax (Peak Concentration) | ~50 | ng/mL |
| Half-life (t1/2) | ~1.5 | hours |
| Data derived from studies in Long-Evans rats.[20][21] Note: These values are for the parent compound and may vary based on species, strain, and vehicle. |
References
- 1. ≥98% (HPLC), estrogen receptor β agonist, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2,3-bis(4-Hydroxyphenyl)propionitrile | C15H13NO2 | CID 102614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of long-term dietary administration of estrogen receptor-beta agonist diarylpropionitrile on ovariectomized female ICR (CD-1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 6. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 8. Estradiol and ERβ agonists enhance recognition memory, and DPN, an ERβ agonist, alters brain monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic administration of diarylpropionitrile (DPN) or phytoestrogens does not affect anxiety-related behaviors in gonadally intact male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estradiol or diarylpropionitrile decrease anxiety-like behavior of wildtype, but not estrogen receptor beta knockout, mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estradiol or diarylpropionitrile decrease anxiety-like behavior of wildtype, but not estrogen receptor beta knockout, mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of long-term dietary administration of estrogen receptor-beta agonist diarylpropionitrile on ovariectomized female ICR (CD-1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic administration of diarylpropionitrile (DPN) or phytoestrogens does not affect anxiety-related behaviors in gonadally intact male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: quantification using UPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (R)-DPN to consider
Welcome to the Technical Support Center for (R)-DPN. This resource is designed for researchers, scientists, and drug development professionals using (R)-2,3-bis(4-hydroxyphenyl)propionitrile (this compound). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you might encounter during your experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R)-enantiomer of Diarylpropionitrile (DPN). It is a synthetic, non-steroidal small molecule widely used in research as a highly potent and selective agonist for Estrogen Receptor β (ERβ).[1][2][3] Its primary mechanism of action is to bind to ERβ and initiate downstream transcriptional regulation of target genes.
Q2: What are the known off-target interactions for this compound?
A2: The most well-characterized "off-target" for this compound is Estrogen Receptor α (ERα). This compound displays a very high selectivity for ERβ over ERα.[1][3] Additionally, the racemic mixture of DPN has been shown to have a much lower affinity for the G protein-coupled estrogen receptor (GPER/GPR30) compared to estradiol.[4] To date, comprehensive screening data against a broad range of other receptors (e.g., other nuclear receptors, GPCRs, kinases) has not been widely published. Therefore, researchers should be aware of the potential for uncharacterized off-target effects.
Q3: There are conflicting reports on whether this compound or (S)-DPN is the more potent enantiomer. Which is correct?
A3: This is a noted discrepancy in the literature.
-
One comprehensive study performing an enantioselective synthesis and detailed comparison concluded that This compound is the higher affinity and more potent isomer at ERβ, with a 3-4 fold higher potency than (S)-DPN.[1][2]
-
Conversely, another study reported that (S)-DPN has a several-fold greater relative binding affinity for ERβ and is the more potent activator of transcription in their assays.[5][6]
This discrepancy could be due to differences in assay systems, cell types, or experimental conditions. For critical experiments, it is recommended to test both enantiomers or use racemic DPN while being aware of these potential differences.
Q4: My experimental results are not consistent with pure ERβ agonism. What could be the cause?
A4: If you observe unexpected biological responses, consider the following possibilities:
-
Off-Target Effects: At the concentration used, this compound may be interacting with other unknown cellular targets. This is more likely at higher concentrations.
-
ERα Activation: Although highly selective for ERβ, at sufficient concentrations this compound can activate ERα, which may be present in your experimental system.[3]
-
Partial Agonism/Antagonism: In some cellular contexts or at certain promoters, a compound can act as a partial agonist or even show antagonistic properties.[7]
-
Compound Purity/Degradation: Ensure the purity of your this compound stock and that it has been stored correctly to prevent degradation.
Data Presentation: On-Target and Off-Target Quantitative Data
The following tables summarize the reported binding affinities and functional potencies for DPN and its enantiomers.
Table 1: Binding Affinity (Ki) and Relative Binding Affinity (RBA) Data
| Compound | Receptor | Ki (nM) | RBA (%) vs. Estradiol | Species | Notes |
|---|---|---|---|---|---|
| This compound | ERβ | 1.82 | - | Rat | [5] |
| ERα | 147 | - | Rat | [5] | |
| (S)-DPN | ERβ | 0.27 | - | Rat | S-enantiomer showed 6.7-fold higher affinity for ERβ in this study.[5] |
| ERα | 48.6 | - | Rat | [5] | |
| rac-DPN | ERβ | - | 18 | Human | [8] |
| | ERα | - | 0.25 | Human | 70-fold selectivity for ERβ.[8] |
Table 2: Functional Potency (EC50) Data
| Compound | Receptor | EC50 (nM) | Assay Type | Notes |
|---|---|---|---|---|
| This compound | ERβ | 0.8 | Transcriptional Assay | [3] |
| ERα | 2.9 | Transcriptional Assay | [3] | |
| rac-DPN | ERβ | 0.85 | Transcriptional Assay |
| | ERα | 66 | Transcriptional Assay | 70-fold selectivity for ERβ. |
Troubleshooting Guides
Issue: Unexpected Phenotype Observed If you observe a cellular phenotype that is not readily explained by ERβ activation, a systematic approach is necessary to determine the cause.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is a generalized method to determine the binding affinity of this compound for a receptor of interest (e.g., ERα or a suspected off-target).
Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.
Materials:
-
Receptor Source: Purified receptor, membrane preparations, or cell lysates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-Estradiol for estrogen receptors).
-
Test Compound: this compound.
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., TEG buffer for ERs: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Filtration apparatus (e.g., 96-well harvester).
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: Receptor source + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor source + Radioligand + a high concentration (1000-fold excess over radioligand Kd) of a known unlabeled ligand.
-
Competition: Receptor source + Radioligand + varying concentrations of this compound.
-
-
Radioligand Addition: Add the radioligand at a final concentration near its Kd value to all wells.[10]
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-18 hours).
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters quickly multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: ERβ Functional Reporter Gene Assay (Counter-Screen)
This protocol can be used to confirm on-target activity or as a counter-screen to test for activity at other receptors (e.g., ERα).
Objective: To measure the functional potency (EC₅₀) of this compound in activating transcription via ERβ or to screen for activity at other nuclear receptors.
Materials:
-
Cell Line: A cell line that does not endogenously express the receptor of interest (e.g., HEK293T).[11]
-
Expression Plasmid: A plasmid encoding the full-length human ERβ (or other target receptor).
-
Reporter Plasmid: A plasmid containing a luciferase gene downstream of a promoter with multiple Estrogen Response Elements (EREs).
-
Transfection Reagent.
-
Cell Culture Medium: As appropriate for the cell line.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERβ expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh cell culture medium. Allow cells to recover and express the receptors for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Replace the medium on the cells with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and luciferase expression.[11]
-
Lysis and Luminescence Reading: Wash the cells with PBS, then lyse them. Add the luciferase assay reagent to the lysate according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luciferase readings to the control reporter (if used).
-
Plot the normalized luminescence as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy).
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. eubopen.org [eubopen.org]
Technical Support Center: Interpreting Unexpected Phenotypes in (R)-DPN Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with (R)-Diarylpropionitrile ((R)-DPN). Our goal is to help you identify potential sources of variability and ensure the accuracy and reproducibility of your experimental results.
Introduction to this compound
Diarylpropionitrile (DPN) is a selective non-steroidal agonist for Estrogen Receptor Beta (ERβ). DPN exists as a racemic mixture of two enantiomers: this compound and (S)-DPN. It is crucial to understand that the biological activity of DPN is primarily attributed to the (S)-enantiomer. (S)-DPN exhibits a significantly higher binding affinity and transcriptional potency for ERβ compared to this compound.[1][2][3] Consequently, in most experimental paradigms, this compound is expected to be largely inactive and serve as a negative control, with treated animals behaving similarly to vehicle-treated controls.[1][2][3]
Unexpected phenotypes observed in this compound treated animals are therefore more likely to stem from experimental variables rather than the inherent biological activity of the compound. This guide will walk you through potential sources of error and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound treated animals are showing a phenotype consistent with ERβ activation. What could be the cause?
A1: This is a common issue and can arise from several factors related to the test compound itself.
-
Incorrect Enantiomer: The most likely cause is contamination of your this compound with the active (S)-DPN enantiomer. Verify the enantiomeric purity of your compound from the supplier. If you are using a racemic mixture of DPN, you should expect to see ERβ-mediated effects, as the (S)-DPN is the active component.[1][2][3]
-
Compound Mislabeling: Ensure that the vial is correctly labeled and that you have not inadvertently used (S)-DPN or a racemic mixture.
-
Degradation of the Compound: While less likely, improper storage could potentially lead to degradation. Store DPN as recommended by the manufacturer, typically in a cool, dark, and dry place.
Q2: I am not observing the expected lack of phenotype in my this compound control group. What experimental factors should I consider?
A2: If your this compound group is behaving differently from the vehicle control group, but not necessarily in a manner consistent with ERβ activation, consider the following experimental variables:
-
Vehicle Effects: DPN is a hydrophobic compound and requires a non-aqueous vehicle for in vivo administration. The vehicle itself can have biological effects. Ensure that your vehicle control group is receiving the exact same formulation and volume as the this compound group. Common vehicles include DMSO, ethanol, and corn oil.[4] High concentrations of these solvents can cause local irritation or systemic toxicity.[4]
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral gavage) can influence the compound's absorption and distribution, potentially leading to unexpected local or systemic effects. Ensure consistency across all experimental groups.
-
Animal Handling and Stress: Inconsistent handling of animals can lead to stress-induced physiological and behavioral changes, which may be misinterpreted as a compound-specific effect.
Q3: My experimental results with this compound are inconsistent across experiments. What are the potential sources of variability?
A3: Inconsistent results are often due to subtle variations in experimental protocol.
-
Formulation Inconsistency: DPN's poor water solubility can make consistent formulation challenging. Ensure the compound is fully dissolved in the vehicle before administration. Precipitation of the compound will lead to inaccurate dosing.[5]
-
Dosing Accuracy: Verify your calculations for dosing based on animal weight. Inaccurate dosing can lead to significant variability.
-
Animal-to-Animal Variability: Biological systems are inherently variable. Ensure you have a sufficient number of animals per group to achieve statistical power and account for individual differences.
Quantitative Data Summary
The following tables summarize the differential effects of this compound and (S)-DPN on behavioral and hormonal parameters in ovariectomized female Sprague Dawley rats, as reported by Oyola et al., 2012.[1]
Table 1: Behavioral Effects in the Elevated Plus Maze (EPM)
| Treatment Group | Open Arm Entries (mean ± SEM) | Open Arm Time (s) (mean ± SEM) |
| Vehicle | 4.1 ± 0.6 | 18.2 ± 3.5 |
| This compound | 4.5 ± 0.7 | 20.1 ± 4.1 |
| (S)-DPN | 8.9 ± 1.1 | 45.3 ± 5.2 |
| Racemic DPN | 8.2 ± 0.9 | 41.7 ± 4.8 |
*p < 0.01 compared to vehicle and this compound treated animals.
Table 2: Behavioral Effects in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (s) (mean ± SEM) | Struggling Time (s) (mean ± SEM) |
| Vehicle | 185.4 ± 10.2 | 50.1 ± 8.3 |
| This compound | 179.8 ± 12.5 | 55.6 ± 7.9 |
| (S)-DPN | 110.2 ± 9.8 | 125.4 ± 11.2 |
| Racemic DPN | 118.7 ± 11.1 | 119.8 ± 10.5 |
*p < 0.01 compared to vehicle and this compound treated animals.
Table 3: Hormonal Effects on Serum Corticosterone (CORT)
| Treatment Group | Serum CORT (ng/mL) (mean ± SEM) |
| Vehicle | 250.1 ± 25.4 |
| This compound | 242.8 ± 28.1 |
| (S)-DPN | 155.3 ± 18.9 |
| Racemic DPN | 162.7 ± 20.3 |
*p < 0.05 compared to vehicle and this compound treated animals.
Experimental Protocols
Key Experiment: In Vivo Administration of DPN to Rodents
This protocol is a generalized procedure based on common practices in the field. Researchers should optimize parameters for their specific experimental needs.
1. Animal Model:
-
Species: Sprague Dawley rats or C57BL/6 mice.
-
Sex: Ovariectomized females are often used to reduce the influence of endogenous estrogens.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
2. Vehicle Formulation:
-
DPN is hydrophobic and requires a non-aqueous vehicle. A common vehicle is a solution of 10% ethanol in corn oil.
-
Preparation:
-
Dissolve the required amount of DPN in 100% ethanol.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and a 10% ethanol solution.
-
Vortex thoroughly to ensure the DPN is fully dissolved and the solution is homogenous.
-
Prepare the vehicle control using the same 10% ethanol in corn oil mixture without the DPN.
-
3. Dosing and Administration:
-
Dosage: A typical dose for DPN is 1.0 mg/kg body weight.
-
Administration Route: Subcutaneous (s.c.) injection is a common route of administration.
-
Procedure:
-
Weigh each animal to determine the correct injection volume.
-
Draw the appropriate volume of the DPN solution or vehicle into a sterile syringe.
-
Gently restrain the animal and administer the injection subcutaneously in the dorsal neck region.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (R)-DPN
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of (R)-DPN ((R)-(-)-2,3-bis(4-hydroxyphenyl)propionitrile). This compound is an enantiomer of DPN that displays a higher affinity for estrogen receptor (ER) β over ERα. Given its chemical structure and solubility characteristics in organic solvents, it is presumed to have low aqueous solubility, a common cause of poor oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study shows very low plasma exposure of this compound after oral administration. What are the initial troubleshooting steps?
A1: Low plasma exposure is a common challenge for poorly soluble compounds. A systematic approach to troubleshooting is crucial.
Initial Troubleshooting Workflow:
-
Confirm Compound Integrity and Dose: First, verify the purity and stability of your this compound compound. Ensure that the dosing formulation was prepared correctly and administered at the intended concentration.
-
Assess Vehicle Suitability: The vehicle used for administration can significantly impact absorption. If you are using a simple aqueous suspension, the compound may not be dissolving sufficiently in the gastrointestinal (GI) tract.
-
Evaluate In Vitro Solubility: Determine the kinetic and thermodynamic solubility of this compound in relevant biological fluids (e.g., simulated gastric and intestinal fluids). This data will confirm if poor solubility is the primary barrier.
-
Consider Pre-formulation Strategies: Before moving to complex formulations, simple approaches like particle size reduction can be explored.[1]
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Q2: What formulation strategies can I use to improve the oral bioavailability of this compound?
A2: Several formulation strategies can enhance the bioavailability of poorly water-soluble drugs. The choice depends on the specific physicochemical properties of the compound, the desired release profile, and available resources.[2] Key approaches include particle size reduction, amorphous solid dispersions, lipid-based formulations, and cyclodextrin complexation.[3][4]
Common Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size via micronization or nanosuspension increases the drug's surface area, which can improve its dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly enhance solubility and dissolution.[2]
-
Lipid-Based Formulations: These systems, including self-emulsifying drug delivery systems (SEDDS), dissolve the drug in lipid carriers.[2] They can improve absorption in the GI tract and may even bypass first-pass metabolism through lymphatic transport.[2][3]
-
Nanoparticles: Encapsulating the drug in polymeric or solid lipid nanoparticles can increase surface area, enhance cellular uptake, and allow for controlled or targeted release.[2][5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent solubility in water.[3][6]
The following diagram illustrates the decision-making process for selecting a suitable formulation strategy.
Caption: Decision tree for selecting a formulation strategy.
Q3: Can you provide a summary of how these formulation strategies might impact pharmacokinetic parameters?
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Main Advantage | Potential Disadvantages | Expected Impact on PK Parameters |
|---|---|---|---|
| Micronization/ Nanonization | Simple, increases dissolution rate. | May lead to particle aggregation; may not be sufficient for very low solubility. | ↑ Cmax, ↓ Tmax, ↑ AUC |
| Amorphous Solid Dispersions (ASDs) | Significantly increases apparent solubility and dissolution.[2] | Potential for recrystallization during storage, which reduces effectiveness. | ↑↑ Cmax, ↓ Tmax, ↑↑ AUC |
| Lipid-Based (e.g., SEDDS) | Presents drug in a pre-dissolved state; can enhance lymphatic uptake.[3] | High excipient load; potential for GI side effects. | ↑↑ Cmax, ↓ Tmax, ↑↑ AUC, Potentially reduced first-pass effect |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release potential, improved cellular uptake.[5] | Lower drug loading capacity compared to other methods.[7] | ↑ Cmax, Variable Tmax, ↑ AUC |
| Cyclodextrin Complexation | High specificity for guest molecules, increases aqueous solubility. | Limited by stoichiometry and complex size, which can increase bulk. | ↑ Cmax, ↓ Tmax, ↑ AUC |
Note: Arrows indicate the general expected change: ↑ (Increase), ↓ (Decrease), ↑↑ (Significant Increase). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the curve (total drug exposure).
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure to determine the plasma concentration-time profile of this compound following oral administration of a novel formulation.
Objective: To assess the oral bioavailability of a formulated this compound by measuring key pharmacokinetic parameters.
Materials:
-
This compound formulation and corresponding vehicle
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection tubes (with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
Analytical equipment (e.g., LC-MS/MS) for bioanalysis
Workflow Diagram:
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Acclimate rats for a minimum of 3 days before the experiment. House them in a controlled environment with free access to food and water.[4]
-
Dosing Formulation Preparation: Prepare the this compound formulation and the vehicle control fresh on the day of the experiment. Ensure homogeneity and confirm the concentration of this compound.
-
Animal Preparation: Fast animals overnight (approx. 12-16 hours) before dosing but allow free access to water. Record the body weight of each animal on the morning of the study to calculate the precise dose volume.
-
Administration: Administer the prepared formulation of this compound via oral gavage at the target dose (e.g., 10 mg/kg). A typical dose volume is 5-10 mL/kg for rats.[4] Include a group that receives only the vehicle as a control.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4] Use an appropriate collection site (e.g., tail vein or saphenous vein) and an anticoagulant like K2EDTA.
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[4]
-
Sample Storage: Carefully transfer the plasma supernatant to labeled cryovials and store them at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC. Absolute bioavailability (F%) can be calculated if an intravenous (IV) dosing group is also included in the study.
Understanding ADME Pathways
The bioavailability of an orally administered drug is governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).[9] Understanding this pathway is key to identifying potential barriers for this compound.
Caption: ADME pathway for an oral drug, highlighting key barriers to bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 8. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: quantification using UPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-DPN Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-DPN, a selective agonist for the G-protein coupled estrogen receptor (GPER). The information is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the G-protein coupled estrogen receptor (GPER), previously known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[1] Upon activation by agonists like this compound or the more commonly studied analog G-1, GPER initiates a cascade of intracellular signaling pathways. Key pathways include the transactivation of the epidermal growth factor receptor (EGFR) leading to the activation of the MAPK/ERK and PI3K/Akt pathways, as well as the stimulation of adenylyl cyclase to produce cyclic AMP (cAMP) and the mobilization of intracellular calcium.[1][2] The specific signaling cascade can be cell-type dependent.[1]
Q2: I am not observing any effect with this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Low or absent GPER expression: Confirm GPER expression in your cell line at both the mRNA and protein level (e.g., via qPCR and Western blot).
-
Suboptimal this compound concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Incorrect assay conditions: Ensure that the assay buffer, incubation time, and detection method are appropriate for the signaling pathway you are investigating.
-
Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. It is advisable to use cells within a consistent and low passage range.
Q3: My results with this compound are highly variable between experiments. What could be causing this?
A3: Variability in cell-based assays can arise from several sources:
-
Inconsistent cell density: Ensure that cells are seeded at a consistent density for each experiment, as this can affect cell health and signaling responses.
-
Fluctuations in incubation times: Adhere strictly to the optimized incubation times for ligand treatment and assay steps.
-
Vehicle control issues: The solvent used to dissolve this compound (commonly DMSO) can have effects on its own. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Reagent preparation: Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.
Q4: How can I be sure that the effects I am observing are specifically mediated by GPER?
A4: To confirm GPER-specificity, a combination of control experiments is essential:
-
Use a GPER-selective antagonist: Pre-treatment of cells with a GPER antagonist, such as G-15 or G-36, should block the effects of this compound.[3][4]
-
GPER knockdown or knockout: Utilize siRNA to knockdown GPER expression or use a GPER knockout cell line. The effects of this compound should be significantly attenuated or absent in these cells.[5][6]
-
Use a GPER-negative cell line: As a negative control, test the effect of this compound in a cell line that does not express GPER.
Q5: Are there any known off-target effects of GPER agonists that I should be aware of?
A5: Yes, the commonly used GPER agonist G-1 has been reported to have off-target effects, particularly at higher concentrations. These can include disruption of microtubule dynamics, which can lead to cytotoxicity independent of GPER activation.[3][4] It is crucial to perform dose-response experiments and use the lowest effective concentration of this compound. Additionally, the control experiments outlined in Q4 are critical to differentiate between GPER-mediated and potential off-target effects.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific experimental issues.
Issue 1: Inconsistent or No Signal in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Step |
| Low GPER expression | Confirm GPER expression in your cell line using Western blot or qPCR. |
| Inefficient dye loading | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the incubation time. Ensure the use of probenecid in the assay buffer to prevent dye leakage.[7] |
| Cell health issues | Ensure cells are healthy and not overgrown. Use cells at a consistent, optimal confluency. |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the EC50 for this compound in your cell system. |
| Instrument settings | Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for your chosen dye.[7] |
| High background fluorescence | Test for compound autofluorescence by measuring the signal in wells with the compound but without cells.[7] |
Issue 2: High Background or Low Signal-to-Noise in cAMP Assay
| Potential Cause | Troubleshooting Step |
| High basal cAMP levels | Serum-starve cells prior to the experiment to reduce basal signaling. |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[8][9] |
| Suboptimal cell number | Titrate the number of cells per well to find the optimal density that gives a robust signal without being confluent.[10] |
| Incorrect assay timing | Perform a time-course experiment to determine the peak of cAMP production after this compound stimulation. |
| Reagent quality | Use a fresh cAMP standard curve for each experiment to ensure accurate quantification.[11] |
Issue 3: Difficulty Detecting Phosphorylation of Downstream Targets (e.g., p-ERK) by Western Blot
| Potential Cause | Troubleshooting Step |
| Transient phosphorylation signal | Perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes) to capture the peak of phosphorylation. |
| Low protein concentration | Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg). |
| Ineffective antibody | Use a phospho-specific antibody that has been validated for Western blotting. Optimize the primary antibody concentration and incubation time. |
| High phosphatase activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target protein. |
| High basal phosphorylation | Serum-starve the cells for several hours (4-12 hours) before stimulation to reduce baseline phosphorylation levels.[12] |
Experimental Protocols & Data
Recommended Concentration Ranges for GPER Ligands
| Compound | Role | Typical Concentration Range | Solvent |
| This compound / G-1 | GPER Agonist | 10 nM - 10 µM | DMSO |
| G-15 / G-36 | GPER Antagonist | 100 nM - 2 µM | DMSO |
Note: The optimal concentration should be determined empirically for each cell line and assay.
Detailed Methodologies
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium changes upon GPER activation.
-
Cell Plating: Seed cells (e.g., HEK293T transiently expressing GPER or a cell line endogenously expressing GPER) into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include probenecid (typically 2.5 mM) to prevent dye extrusion.[13]
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[7][13]
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.[7]
-
Measurement:
-
Place the dye-loaded plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).[14]
-
Set the instrument to record fluorescence at the appropriate wavelengths (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.[7]
-
cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring changes in intracellular cAMP levels.
-
Cell Seeding: Plate cells in a 96-well plate and grow to ~80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
Stimulation:
-
Aspirate the serum-free medium.
-
Add stimulation buffer (e.g., HBSS with HEPES) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes.[8][9]
-
Add various concentrations of this compound or control compounds and incubate for the predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Data Analysis: Generate a cAMP standard curve and use it to calculate the concentration of cAMP in each sample.
Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) as a downstream marker of GPER activation.
-
Cell Culture and Starvation: Plate cells to reach 80-90% confluency. Serum-starve the cells for at least 4 hours prior to stimulation.[12]
-
Ligand Stimulation: Treat cells with this compound for a predetermined time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis:
-
Place the plate on ice and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1-2 hours at room temperature.[12]
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[12]
Cell Viability/Proliferation Assay (MTT/WST-1)
This protocol provides a general method for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.[17]
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: GPER signaling pathways activated by this compound.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPER1 agonists and how do they work? [synapse.patsnap.com]
- 3. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. GPER Activation Inhibits Cancer Cell Mechanotransduction and Basement Membrane Invasion via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vasodilation by GPER in mesenteric arteries involves both endothelial nitric oxide and smooth muscle cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. G protein-coupled estrogen receptor activates PI3K/AKT/mTOR signaling to suppress ferroptosis via SREBP1/SCD1-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-DPN and (S)-DPN Efficacy in Estrogen Receptor Beta Signaling
For Researchers, Scientists, and Drug Development Professionals
Diarylpropionitrile (DPN) is a widely utilized selective agonist for Estrogen Receptor Beta (ERβ), a critical target in various physiological and pathological processes. As a chiral molecule, DPN exists as two enantiomers, (R)-DPN and (S)-DPN. While both demonstrate a pronounced selectivity for ERβ over ERα, conflicting evidence regarding their relative potency and efficacy has been reported in the scientific literature. This guide provides an objective comparison of this compound and (S)-DPN, presenting key experimental data and methodologies to aid researchers in selecting the appropriate enantiomer for their studies.
Summary of Quantitative Data
The following tables summarize the reported binding affinities and potencies of this compound and (S)-DPN for estrogen receptors from conflicting studies.
Table 1: Comparative Binding Affinities (Ki, nM) of DPN Enantiomers for Estrogen Receptors
| Compound | ERα (Ki, nM) | ERβ (Ki, nM) | Source |
| Study A: (R)-Enantiomer more potent | |||
| This compound | Not Reported | Not Reported | [1] |
| (S)-DPN | Not Reported | Not Reported | [1] |
| Study B: (S)-Enantiomer more potent | |||
| This compound | 1.82 ± 0.21 | 1.82 ± 0.21 | [2] |
| (S)-DPN | 0.27 ± 0.05 | 0.27 ± 0.05 | [2] |
Note: Study A did not report specific Ki values but stated that the R-enantiomer is the higher affinity isomer.[1]
Table 2: Comparative Potency (EC50, nM) of DPN Enantiomers in Transcriptional Activation Assays
| Compound | ERα (EC50, nM) | ERβ (EC50, nM) | Cell Line | Source |
| Study A: (R)-Enantiomer more potent | ||||
| This compound | 2.9 | 0.8 | HEC-1 | [3] |
| (S)-DPN | Not Reported | Not Reported | ||
| Study B: (S)-Enantiomer more potent | ||||
| This compound | Inactive | Inactive | N-38 | [2][4] |
| (S)-DPN | Inactive | Potent Activator | N-38 | [2][4] |
Table 3: Comparative Potency of DPN Enantiomers in Coactivator Recruitment Assays
| Compound | ERα | ERβ | Assay Type | Source |
| Study A: (R)-Enantiomer more potent | ||||
| This compound | ~2-fold more potent than (S)-DPN | ~3-fold more potent than (S)-DPN | in vitro SRC3 recruitment | [1] |
| (S)-DPN | [1] |
Experimental Protocols
Competitive Ligand Binding Assay
This assay determines the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Reagents: Recombinant human ERα or ERβ, [3H]-Estradiol (radioligand), test compounds (this compound, (S)-DPN), assay buffer.
-
Procedure:
-
A constant concentration of the receptor and radioligand are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound radioligand is separated from the receptor-bound radioligand (e.g., via filtration).
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
-
Materials: A cell line that does not endogenously express ERs (e.g., HEC-1, N-38), expression vectors for ERα or ERβ, a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase), transfection reagent, test compounds.
-
Procedure:
-
Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
After transfection, cells are treated with varying concentrations of the test compound.
-
Cells are incubated to allow for receptor activation, gene transcription, and protein expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is determined.
In Vitro Coactivator Recruitment Assay (e.g., TR-FRET)
This assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
-
Reagents: Purified, tagged (e.g., GST- or FLAG-tagged) ERα or ERβ ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from SRC3), a fluorescently labeled antibody against the tag on the LBD, test compounds.
-
Procedure:
-
The ER LBD, fluorescently labeled coactivator peptide, and fluorescently labeled antibody are combined in a microplate well with varying concentrations of the test compound.
-
Upon ligand binding, the ER LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide.
-
This brings the two fluorophores into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur.
-
-
Data Analysis: The FRET signal is measured, and the EC50 value for coactivator recruitment is determined.
Visualizations
Caption: Simplified ERβ signaling pathway activated by DPN enantiomers.
Caption: General workflow for a competitive ligand binding assay.
Discussion of Conflicting Efficacy Data
The disparity in the reported efficacy of this compound and (S)-DPN highlights the critical importance of careful experimental design and interpretation in pharmacological studies.
One series of studies suggests that This compound is the more potent enantiomer . These findings are based on in vitro coactivator recruitment assays and transcriptional activation studies in the HEC-1 cell line.[1][3] The data indicates that this compound exhibits a higher affinity and is a more potent activator of ERβ-mediated transcription and coactivator interaction.[1]
Conversely, other research indicates that (S)-DPN is the biologically active enantiomer . These studies, utilizing competitive binding assays and transcriptional activation assays in the N-38 hypothalamic cell line, report that (S)-DPN has a significantly higher binding affinity for ERβ and is a potent activator of transcription, while this compound is largely inactive.[2][4]
Possible reasons for these discrepancies include:
-
Different Cell Systems: The use of different cell lines (HEC-1 vs. N-38) with varying expression levels of endogenous co-regulators could influence the observed transcriptional activity.
-
Assay Conditions: Subtle differences in experimental protocols, such as incubation times, buffer components, and the specific coactivator peptides used in recruitment assays, could lead to different outcomes.
-
Enantiomeric Purity: The enantiomeric purity of the DPN samples used in the studies could also be a contributing factor.
Conclusion and Recommendations
The available evidence on the comparative efficacy of this compound and (S)-DPN is contradictory. Both enantiomers exhibit high selectivity for ERβ over ERα. However, the determination of which enantiomer is more potent appears to be dependent on the specific experimental context.
For researchers and drug development professionals, the following recommendations are advised:
-
Acknowledge the Controversy: Be aware of the conflicting data when designing experiments and interpreting results.
-
Empirical Validation: If the relative potency of the enantiomers is critical for a study, it is recommended to empirically test both this compound and (S)-DPN in the specific biological system of interest.
-
Detailed Reporting: When publishing findings, provide comprehensive details of the experimental protocols, including the source and purity of the DPN enantiomers, cell lines used, and specific assay conditions, to allow for better comparison across studies.
By carefully considering these factors, the scientific community can work towards a clearer understanding of the distinct pharmacological profiles of this compound and (S)-DPN, ultimately facilitating more precise and reproducible research in the field of ERβ signaling.
References
A Comparative Guide to (R)-DPN and WAY-200070 as Estrogen Receptor β Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective estrogen receptor β (ERβ) agonists, (R)-DPN and WAY-200070. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
Estrogen receptors (ERs) are critical mediators of estrogen signaling and exist in two main subtypes, ERα and ERβ. While both are activated by the endogenous ligand 17β-estradiol, they often exhibit different tissue distribution and can mediate distinct, sometimes opposing, physiological effects. The development of subtype-selective agonists has been instrumental in elucidating the specific roles of ERα and ERβ. This guide focuses on two such compounds for ERβ: (R)-Diarylpropionitrile (this compound) and WAY-200070.
This compound is the R-enantiomer of diarylpropionitrile, a well-established ERβ-selective agonist. However, there is conflicting evidence in the literature regarding the relative activities of the R- and S-enantiomers, which will be addressed in this guide. WAY-200070 is a potent and highly selective non-steroidal ERβ agonist.
Quantitative Data Comparison
The following tables summarize the reported binding affinities and functional potencies of this compound and WAY-200070 for ERβ and their selectivity over ERα.
Table 1: Binding Affinity (Ki and IC50) for Human Estrogen Receptors
| Compound | Receptor | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Selectivity (ERα Ki / ERβ Ki) | Reference |
| This compound | ERβ | 1.82 ± 0.21 | - | ~80-fold | [1][2] |
| ERα | ~145 | - | [1][2] | ||
| S-DPN | ERβ | 0.27 ± 0.05 | - | ~80-fold | [1][2] |
| ERα | ~22 | - | [1][2] | ||
| This compound | ERβ | - | - | 332-fold (RLA ratio) | [3] |
| ERα | - | - | [3] | ||
| WAY-200070 | ERβ | - | 2.3 | ~68-fold | [4][5][6] |
| ERα | - | 155 | [5] |
Note on DPN Enantiomers: There are conflicting reports regarding the activity of the DPN enantiomers. A 2008 study by Gleason et al. reported that S-DPN has a higher binding affinity for ERβ (Ki = 0.27 nM) compared to R-DPN (Ki = 1.82 nM)[1][2]. Conversely, a 2012 study by Carroll et al. suggests that R-DPN is the more potent isomer, although the enantioselectivity is modest[3]. Researchers should consider these conflicting findings when choosing a DPN enantiomer for their experiments.
Table 2: Functional Potency (EC50) in Transcriptional Activation Assays
| Compound | Receptor | Functional Potency (EC50) [nM] | Cell Line | Reference |
| This compound | ERβ | 0.8 | HEC-1, U2OS | [7] |
| ERα | 2.9 | HEC-1, U2OS | [7] | |
| Racemic DPN | ERβ | 0.85 | - | [8] |
| ERα | 66 | - | [8] | |
| WAY-200070 | ERβ | 2.0 | - | [9] |
| ERα | 155 | - | [9] |
Experimental Protocols
Competitive Radioligand Binding Assay for ERβ
This protocol is a representative method for determining the binding affinity of a test compound to ERβ.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to ERβ.
Materials:
-
Human recombinant ERβ protein
-
[³H]-17β-estradiol (specific activity ~40-60 Ci/mmol)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA)
-
Test compounds (this compound, WAY-200070) at various concentrations
-
Non-labeled 17β-estradiol (for determining non-specific binding)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds and non-labeled estradiol in the binding buffer.
-
In reaction tubes, add a fixed concentration of [³H]-17β-estradiol (typically at or below its Kd for ERβ, e.g., 0.5 nM).
-
Add varying concentrations of the test compound or non-labeled estradiol. For total binding, add buffer only. For non-specific binding, add a saturating concentration of non-labeled estradiol (e.g., 1 µM).
-
Add a fixed amount of ERβ protein to each tube to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11][12]
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
ERE-Luciferase Reporter Gene Assay
This protocol is a representative method for assessing the functional agonist activity of a compound on ERβ-mediated gene transcription.
Objective: To measure the ability of a test compound to activate the transcription of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
Materials:
-
A suitable mammalian cell line that does not endogenously express ERs (e.g., U2OS, HEK293).[13]
-
Expression vector for human ERβ.
-
Reporter plasmid containing multiple copies of an ERE upstream of a minimal promoter driving the firefly luciferase gene (e.g., pERE-Luc).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds (this compound, WAY-200070) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, allow the cells to recover for a specified period (e.g., 24 hours).
-
Replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control.
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy.[14][15][16][17]
Experimental Workflow for ERE-Luciferase Reporter Gene Assay
Caption: Workflow for an ERE-luciferase reporter gene assay.
ERβ Signaling Pathways
Activation of ERβ can initiate both genomic and non-genomic signaling pathways.
-
Genomic Signaling: This is the classical pathway where the agonist-bound ERβ dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This process typically occurs over hours.
-
Non-Genomic Signaling: ERβ can also be localized to the cell membrane or in the cytoplasm, where it can rapidly activate various kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[18][19][20][21][22] These pathways can, in turn, modulate the activity of other transcription factors and cellular processes. This signaling is rapid, occurring within minutes.
ERβ Signaling Pathways Diagram
Caption: ERβ signaling pathways initiated by agonist binding.
In Vivo Experimental Data
Several in vivo studies have compared the effects of DPN and WAY-200070, particularly in the context of anxiety and depression-like behaviors in rodents.
A study in ovariectomized female rats demonstrated that both racemic DPN, S-DPN, and WAY-200070 significantly decreased anxiety-like behaviors in the open-field and elevated plus maze tests, and reduced depressive-like behaviors in the forced swim test.[2][23] In these studies, this compound was found to be inactive.[2][23] These findings suggest that both S-DPN and WAY-200070 can exert anxiolytic and antidepressant-like effects in vivo through ERβ activation.
Another study showed that WAY-200070 administration in male mice led to antidepressant-like effects in the tail suspension test and anxiolytic-like effects in the four-plate test and in a stress-induced hyperthermia model.[9][24] These effects were absent in ERβ knockout mice, confirming the target specificity.
It is important to note that the doses and routes of administration can vary between studies, which may influence the observed outcomes. For example, in some behavioral paradigms, no significant anxiolytic effects were observed with DPN treatment.[25]
Summary and Conclusion
Both this compound and WAY-200070 are valuable tools for studying the physiological roles of ERβ.
-
WAY-200070 is a highly potent and selective ERβ agonist with well-documented in vitro and in vivo activity. Its properties make it a reliable choice for a wide range of studies.
-
DPN is also a potent and selective ERβ agonist. However, the conflicting reports on the relative activities of its R- and S-enantiomers warrant careful consideration. Based on the available data, S-DPN appears to be the more consistently active enantiomer in several reported assays . Researchers should be aware of this discrepancy and may consider testing both enantiomers or using the racemic mixture while acknowledging the potential for differential activity.
The choice between this compound and WAY-200070 will depend on the specific experimental context, including the desired potency, the need for a well-characterized single enantiomer, and the biological system under investigation. This guide provides a foundation of comparative data to aid in this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Luciferase Assay System Protocol [worldwide.promega.com]
- 18. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 22. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. No detectable changes in anxiety-related and locomotor behaviors in adult ovariectomized female rats exposed to estradiol, the ERβ agonist DPN or the ERα agonist PPT - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-DPN and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (R)-Diarylpropionitrile ((R)-DPN), a potent and selective Estrogen Receptor β (ERβ) agonist, with other prominent Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Raloxifene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development by presenting objective performance comparisons supported by experimental data.
Introduction to SERMs and the Significance of ERβ Selectivity
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for therapeutic benefits in certain tissues while minimizing undesirable effects in others. The two primary estrogen receptor subtypes, ERα and ERβ, often mediate different physiological and pathophysiological processes. While ERα is predominantly associated with the proliferative effects of estrogen in tissues like the breast and uterus, ERβ has been shown to have antiproliferative and pro-apoptotic effects in several cancer types. Consequently, the development of ERβ-selective agonists like this compound holds significant promise for targeted therapies with improved safety profiles.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of this compound in comparison to other well-established SERMs. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are best made when data is generated from the same head-to-head study under identical experimental conditions.
Estrogen Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table presents the relative binding affinities (RBA) and dissociation constants (Ki) of this compound and other SERMs for ERα and ERβ.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity | Reference |
| This compound | 0.04 | 13.2 | 332 | [1] |
| (S)-DPN | 0.09 | 13.2 | 147 | [1] |
| Tamoxifen | 2.5 | 2.5 | 1 | [2] |
| Raloxifene | 0.5 | 0.5 | 1 | [2] |
RBA values are relative to Estradiol (100%). Higher RBA indicates lower affinity.
A study by Carroll et al. (2012) established that both enantiomers of DPN exhibit a strong preference for ERβ, with this compound showing a remarkable 332-fold selectivity for ERβ over ERα.[1] In contrast, Tamoxifen and Raloxifene show no significant selectivity between the two receptor subtypes.[2]
Transcriptional Activation Potency
The ability of a SERM to activate or inhibit gene transcription through an Estrogen Response Element (ERE) is a key measure of its functional activity. The following table summarizes the half-maximal effective concentrations (EC50) for transcriptional activation.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERβ/ERα Potency Ratio | Reference |
| This compound | >1000 | 6.7 | >149 | [1] |
| (S)-DPN | >1000 | 6.1 | >164 | [1] |
| Tamoxifen | Agonist/Antagonist | Agonist/Antagonist | - | [2] |
| Raloxifene | Antagonist | Antagonist | - | [2] |
The data from Carroll et al. (2012) demonstrates that both this compound and (S)-DPN are potent and selective agonists of ERβ-mediated transcription, with EC50 values in the low nanomolar range, while showing minimal to no agonistic activity at ERα at concentrations up to 1000 nM.[1] Tamoxifen and Raloxifene exhibit mixed agonist/antagonist or purely antagonistic properties, depending on the cellular context.[2]
A point of contention exists in the literature regarding the relative activity of the DPN enantiomers. While the comprehensive study by Carroll et al. (2012) indicates that this compound is the more potent enantiomer, an earlier study suggested that (S)-DPN possesses higher affinity and is the primary biologically active form.[1][3][4] This discrepancy highlights the importance of well-characterized synthetic enantiomers and standardized assays in comparative studies.
Signaling Pathways
The binding of a SERM to its receptor initiates a cascade of intracellular signaling events. The distinct signaling pathways activated by ERβ-selective agonists compared to non-selective SERMs are crucial for their differential biological effects.
Classical ERE-Mediated Signaling
In the classical pathway, ligand-bound ERs dimerize and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators or corepressors to modulate transcription. This compound, as a potent ERβ agonist, selectively activates this pathway through ERβ. In contrast, Tamoxifen and Raloxifene can act as either agonists or antagonists at ERE-containing promoters, depending on the tissue and the balance of coactivator and corepressor proteins.
Caption: Classical ERE-mediated signaling pathways for this compound and Tamoxifen.
Non-Genomic Signaling Pathways
Recent evidence suggests that SERMs can also elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated ERs. For instance, DPN has been shown to increase the phosphorylation of SRC kinase in prostate cancer cells, a pathway that can influence cell migration and invasion. Furthermore, in macrophages, DPN has been demonstrated to suppress the lipopolysaccharide-induced production of RANTES by inhibiting the NF-κB pathway, highlighting its potential anti-inflammatory properties.
Caption: Simplified non-genomic signaling pathways modulated by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of SERM activity. Below are outlines of key assays used in the characterization of these compounds.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the receptor.
Workflow:
Caption: Workflow for a competitive estrogen receptor binding assay.
Key Steps:
-
Receptor Preparation: Purified recombinant human ERα or ERβ is used.
-
Incubation: A constant concentration of [3H]-17β-estradiol and varying concentrations of the test compound are incubated with the receptor at a specified temperature and time to reach equilibrium.
-
Separation: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate ER-mediated gene transcription. Cells are engineered to express a luciferase reporter gene under the control of an ERE-containing promoter.
Workflow:
Caption: Workflow for an ERE-luciferase reporter gene assay.
Key Steps:
-
Cell Line: A suitable cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with expression vectors for ERα or ERβ and an ERE-luciferase reporter construct.
-
Treatment: The cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient time to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ability of a ligand to promote the interaction between an ER and a coactivator peptide. It is a powerful tool for characterizing the functional consequences of ligand binding.
Key Steps:
-
Reagents: The assay utilizes a purified ER ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., Terbium) and a coactivator peptide (containing an LXXLL motif) tagged with an acceptor fluorophore (e.g., Fluorescein).
-
Incubation: The ER-LBD, coactivator peptide, and test compound are incubated together.
-
FRET Measurement: If the test compound promotes the interaction between the ER-LBD and the coactivator peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The dose-dependent increase in the FRET signal is used to determine the EC50 for coactivator recruitment.
Conclusion
This compound stands out as a highly potent and selective ERβ agonist, distinguishing it from non-selective SERMs like Tamoxifen and Raloxifene. Its ability to selectively activate ERβ-mediated signaling pathways, including both classical ERE-dependent and non-genomic pathways, offers a promising therapeutic strategy for conditions where ERβ activation is beneficial, such as in certain cancers and inflammatory diseases. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of this compound and other SERMs, facilitating the development of next-generation targeted therapies. The conflicting reports on the activity of DPN enantiomers underscore the need for rigorous and well-controlled comparative studies in the future.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.illinois.edu [experts.illinois.edu]
Validating the ERβ Selectivity of (R)-DPN in New and Established Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Diarylpropionitrile ((R)-DPN) with other estrogen receptor (ER) ligands, focusing on the validation of its selectivity for ERβ. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their study design and data interpretation.
Introduction to this compound and ERβ Selectivity
Diarylpropionitrile (DPN) is a well-established ERβ-selective agonist. It exists as a racemic mixture of (R)- and (S)-enantiomers. While both enantiomers exhibit a strong preference for ERβ over ERα, there have been differing reports in the literature regarding which enantiomer possesses higher binding affinity and functional potency. More recent studies, following the successful enantioselective synthesis of both isomers, suggest that this compound is the more potent of the two, making it a valuable tool for elucidating the specific physiological roles of ERβ.[1][2] The validation of its selectivity is crucial for the accurate interpretation of experimental results.
Comparative Quantitative Data
The following tables summarize the binding affinities and potencies of this compound and other relevant ER ligands from various studies. This data allows for a direct comparison of their selectivity profiles.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio | Reference |
| This compound | - | - | 332 (RLA ratio) | [1] |
| (S)-DPN | - | - | 147 (RLA ratio) | [1] |
| rac-DPN | ~400 | ~5 | 72-305 (binding affinity/RLA ratio) | [2][3][4] |
| WAY-200070 | - | - | >100 | [5] |
| PPT | ~2 | ~1000 | ~0.002 | [2] |
| 17β-Estradiol | ~0.2 | ~0.5 | ~0.4 | [1] |
Note: RLA (Relative Ligand Affinity) is another measure of binding affinity. A direct comparison of Ki values is preferred when available.
Table 2: Estrogen Receptor Transcriptional Potency
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERβ/ERα Potency Ratio | Reference |
| This compound | >1000 | ~1 | >1000 | [1] |
| (S)-DPN | >1000 | ~3 | >333 | [1] |
| rac-DPN | - | - | 170 | [6] |
| WAY-200070 | >1000 | ~2 | >500 | [5] |
| PPT | ~0.1 | >1000 | <0.0001 | [5] |
| 17β-Estradiol | ~0.05 | ~0.05 | ~1 | [1] |
Key Experimental Protocols for Validating ERβ Selectivity
Accurate validation of ERβ selectivity relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for two fundamental in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) of this compound and other compounds for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ protein
-
[3H]-Estradiol (radioligand)
-
Test compounds (this compound, other ligands)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and 17β-estradiol (for standard curve).
-
In assay tubes, combine the assay buffer, a fixed concentration of [3H]-Estradiol, and either the test compound, unlabeled 17β-estradiol, or buffer alone (for total binding).
-
Add the recombinant ERα or ERβ protein to each tube and incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
To separate bound from free radioligand, add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP-receptor-ligand complex.
-
Wash the pellets with assay buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ER-Mediated Reporter Gene Assay
This cell-based assay measures the functional potency of a compound to activate transcription through ERα or ERβ.
Objective: To determine the EC50 (effective concentration that gives 50% of the maximal response) of this compound and other compounds for ERα and ERβ.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmids for human ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the appropriate ER expression plasmid (ERα or ERβ) and the ERE-reporter plasmid.
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or 17β-estradiol (positive control).
-
Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value.
Novel Models for ERβ Selectivity Validation
Beyond the classical binding and reporter assays, newer methodologies can provide deeper insights into the selectivity of compounds like this compound in a more physiological context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9][10] It can confirm that this compound binds to ERβ within the cellular environment.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that can measure the kinetics of binding interactions (association and dissociation rates) between a ligand and its receptor in real-time.[11][12][13][14][15] This can provide a more detailed understanding of the binding selectivity of this compound.
-
In Vivo Models: The use of ERβ knockout animals or specific animal models of diseases where ERβ is implicated (e.g., inflammatory models, neurobehavioral models) is the ultimate validation of a compound's selective action in a complex biological system.[5][16] For example, observing a therapeutic effect of this compound in a wild-type animal that is absent in an ERβ knockout animal provides strong evidence for its selective mechanism of action.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the estrogen signaling pathway and a typical experimental workflow for validating ERβ selectivity.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for ERβ Selectivity Validation.
Conclusion
The validation of this compound's selectivity for ERβ is a critical step in its use as a research tool. This guide provides a framework for this process, combining quantitative comparisons with detailed experimental protocols and conceptual visualizations. By employing a multi-faceted approach that includes in vitro, cell-based, and in vivo models, researchers can confidently establish the ERβ-mediated effects of this compound in their specific systems of interest. The conflicting reports on the relative potencies of the DPN enantiomers highlight the importance of careful, head-to-head comparisons in well-defined assay systems. As new models and technologies emerge, the principles outlined in this guide will remain fundamental to the rigorous pharmacological characterization of selective receptor ligands.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of Novel Selective ERα/ERβ Ligands by Multi-pharmacophore Modeling and Virtual Screening [jstage.jst.go.jp]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. Surface plasmon resonance microscopy reveals N-glycosylation driven modulation of affinity and avidity of ErbB receptors in whole single pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical parameters in surface plasmon resonance biosensor development: The interaction between estrogen receptor and estrogen response element as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a novel SPR-based assay principle for bispecific molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance-based immunoassay for 17beta-estradiol and its application to the measurement of estrogen receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of (R)-DPN Effects: A Comparative Guide for Wild-Type and ERβ Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated effects of the estrogen receptor beta (ERβ) agonist, (R)-Diarylpropionitrile ((R)-DPN), in wild-type (WT) mice versus ERβ knockout (KO) mice. The information is synthesized from multiple studies to support experimental design and data interpretation in the fields of pharmacology and neuroscience. While direct, comprehensive cross-validation studies on this compound are limited, this guide extrapolates expected outcomes based on the known pharmacology of DPN enantiomers and the established phenotypes of ERβ KO mice.
Enantiomer-Specific Activity of DPN: A Critical Consideration
Diarylpropionitrile (DPN) is a chiral molecule, and its enantiomers, this compound and (S)-DPN, exhibit differential activity. There is some debate in the literature regarding which enantiomer is more potent. Some studies report that while both show a high affinity for ERβ over ERα, this compound is the higher affinity and more potent isomer in certain in vitro assays.[1][2][3] Conversely, other research indicates that (S)-DPN has a several-fold greater relative binding affinity for ERβ and is the more biologically active form, particularly concerning behavioral effects like anxiety and depression.[4][5] It has also been noted that this compound may lose some of its selectivity for ERβ at higher concentrations, showing some activity at ERα.[5] This nuanced pharmacology is crucial when interpreting experimental results.
Data Presentation: Predicted Outcomes of this compound Administration
The following tables summarize the expected quantitative and qualitative outcomes of this compound administration in WT and ERβ KO mice across various physiological and behavioral domains. These predictions are based on the assumption that the primary effects of this compound are mediated through ERβ.
Table 1: Comparative Binding Affinities of DPN Enantiomers
| Ligand | Relative Binding Affinity for ERβ | ERβ/ERα Selectivity Ratio | Reference |
| This compound | Reported as the higher affinity isomer in some studies | ~80-300 fold | [1][2][3] |
| (S)-DPN | 6.7-fold higher affinity for ERβ compared to this compound in some reports | ~80-fold | [4] |
Table 2: Predicted Behavioral Effects of this compound
| Behavioral Assay | Expected Outcome in Wild-Type Mice | Expected Outcome in ERβ Knockout Mice | Rationale |
| Elevated Plus Maze | Increased time in open arms (anxiolytic effect) | No significant change from vehicle | The anxiolytic effects of DPN are attributed to ERβ activation.[4] |
| Forced Swim Test | Decreased immobility time (antidepressant-like effect) | No significant change from vehicle | The antidepressant-like effects of DPN are mediated by ERβ.[4] |
Table 3: Predicted Cardiovascular Effects of this compound in a Model of Hypertension
| Parameter | Experimental Condition | Expected Outcome in Wild-Type Mice | Expected Outcome in ERβ Knockout Mice | Rationale |
| Systolic Blood Pressure | Angiotensin II-induced hypertension | Attenuation of blood pressure increase | No significant attenuation of blood pressure increase | ERβ activation has been shown to have a protective effect against hypertension. |
Table 4: Predicted Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | Expected Outcome in Wild-Type Mice | Expected Outcome in ERβ Knockout Mice | Rationale | | :--- | :--- | :--- | :--- | | Prefrontal Cortex | Dopamine & Metabolites | Increase | No significant change | DPN has been shown to modulate monoamine levels in an ERβ-dependent manner. | | Hippocampus | Norepinephrine | Increase | No significant change | ERβ is implicated in the regulation of noradrenergic systems. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are summarized protocols for key experiments cited in this guide.
Animals
Wild-type and ERβ knockout mice on a C57BL/6J background are commonly used. For behavioral and hormonal studies, ovariectomized females are often utilized to eliminate the influence of endogenous estrogens. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.[6]
Drug Administration
This compound can be dissolved in a vehicle such as sesame oil and administered via subcutaneous injection. Dosing regimens will vary depending on the specific study but should be consistent across all experimental groups.
Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior.[6][7][8]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6][7]
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a 5-10 minute session.[6]
-
Data Collection: The number of entries and the time spent in the open and closed arms are recorded using video-tracking software.[9]
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[7]
Forced Swim Test (FST)
This test is used to evaluate depressive-like behavior.[10][11][12][13][14]
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the mouse from touching the bottom.[10][11]
-
Procedure: Mice are placed in the water for a 6-minute session.[11][12]
-
Data Collection: The duration of immobility (time spent floating with minimal movements to keep the head above water) is typically scored during the last 4 minutes of the test.[11][12]
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.[14]
Angiotensin II-Induced Hypertension Model
This model is used to study the effects of compounds on high blood pressure.[15][16][17][18][19]
-
Procedure: Mice are anesthetized, and a subcutaneous osmotic minipump is implanted.[15][16][18]
-
Infusion: The minipump delivers a continuous infusion of Angiotensin II at a dose sufficient to induce hypertension (e.g., 490-1000 ng/kg/min).[15]
-
Blood Pressure Measurement: Systolic blood pressure is monitored throughout the study, often using tail-cuff plethysmography or telemetry.[15]
HPLC Analysis of Brain Monoamines
This technique is used to quantify neurotransmitter levels in specific brain regions.[20][21][22][23][24]
-
Sample Preparation: Brain tissue from regions of interest (e.g., prefrontal cortex, hippocampus) is dissected and homogenized.[24]
-
Chromatography: The homogenate is processed, and the supernatant is injected into an HPLC system with a C18 column.[20][21]
-
Detection: Monoamines and their metabolites are detected using electrochemical or UV detectors.[20][23]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of known standards.[20]
Visualizations: Pathways and Workflows
The following diagrams illustrate the theoretical underpinnings and practical execution of the described experiments.
Caption: this compound signaling pathway in WT vs. ERβ KO mice.
Caption: A generalized experimental workflow for cross-validation.
Caption: Logical relationship between ERβ presence and this compound effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. 2.3. Angiotensin II Induced Hypertension (AHTN) [bio-protocol.org]
- 17. 2.5. Angiotensin II-induced hypertension [bio-protocol.org]
- 18. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide: (R)-DPN vs. Estradiol for Estrogen Receptor β Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Diarylpropionitrile ((R)-DPN) and estradiol in their activation of Estrogen Receptor β (ERβ). The information presented is collated from various experimental studies to offer a comprehensive overview of their respective performance, supported by quantitative data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and estradiol in their interaction with ERβ. These values highlight the potency and binding affinity of each compound.
Table 1: Binding Affinity for ERβ
| Compound | Binding Affinity (Ki) | Relative Binding Affinity (RBA)¹ |
| This compound | ~1.82 nM[1] | 332 (vs. E2)[2] |
| Estradiol (E2) | ~0.13 - 0.50 nM[1][2] | 100[2] |
¹Relative Binding Affinity (RBA) is calculated with respect to estradiol, which is set at 100%.
Table 2: Potency of ERβ Transcriptional Activation
| Compound | EC50 | Relative Potency² |
| This compound | ~0.8 nM[3] | 170-fold higher for ERβ than ERα[4] |
| Estradiol (E2) | ~1 nM[1] | - |
²Relative potency compares the activity on ERβ to that on ERα.
Experimental Protocols
The data presented in this guide are derived from two primary types of in vitro assays: competitive binding assays and reporter gene assays. The generalized protocols for these experiments are detailed below.
ERβ Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for ERβ by measuring its ability to compete with a radiolabeled ligand, typically [³H]-17β-estradiol.
Methodology:
-
Preparation of ERβ: Full-length human ERβ is expressed and purified from a suitable system, such as an in vitro transcription/translation system or recombinant expression in insect or mammalian cells.
-
Binding Reaction:
-
A constant concentration of purified ERβ protein is incubated with a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 - 1.0 nM)[5].
-
Increasing concentrations of the unlabeled competitor compound (this compound or unlabeled estradiol) are added to the reaction mixtures.
-
The reaction is typically carried out in a buffer solution (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[5].
-
Incubation is performed at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.
-
Quantification: The amount of bound [³H]-17β-estradiol is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
ERβ Transcriptional Activation Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate ERβ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line that does not endogenously express significant levels of estrogen receptors, such as HEK293T or U2OS cells, is used[2].
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector encoding full-length human ERβ.
-
A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE) promoter.
-
-
-
Compound Treatment:
-
After transfection (typically 24 hours), the cells are treated with various concentrations of the test compound (this compound or estradiol) or a vehicle control (e.g., DMSO).
-
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay:
-
The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ERβ signaling pathway and a typical experimental workflow for comparing ERβ agonists.
Caption: ERβ Genomic Signaling Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In Vitro Binding Affinity of DPN Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro binding affinities of the R- and S-enantiomers of Diarylpropionitrile (DPN), a selective estrogen receptor β (ERβ) agonist. The data presented is compiled from peer-reviewed studies to aid in the selection of the appropriate enantiomer for research and development purposes.
Summary of Quantitative Binding Affinity Data
The in vitro binding affinities of R-DPN and S-DPN for estrogen receptor α (ERα) and ERβ have been evaluated in multiple studies, with some conflicting results regarding which enantiomer possesses a higher affinity for ERβ. The following tables summarize the key quantitative data from these studies.
| Compound | Receptor | Relative Binding Affinity (RLA) (%) [E₂ = 100%] | Reference |
| R-DPN | ERα | Low (not specified) | [1][2] |
| ERβ | ~3-fold higher than S-DPN | [1][2] | |
| S-DPN | ERα | Low (not specified) | [1][2] |
| ERβ | - | [1][2] | |
| rac-DPN | ERα | Low (not specified) | [1][2] |
| ERβ | Average of R- and S-enantiomers | [1][2] |
Table 1: Relative Ligand Binding Affinity (RLA) of DPN Enantiomers. RLA values are expressed relative to 17β-estradiol (E₂) set at 100%. One study reported that the R-enantiomer displayed an approximately 3-fold higher binding affinity for ERβ than the S-enantiomer[1][2].
| Compound | Receptor | Kᵢ (nM) | Reference |
| S-DPN | ERα | - | [3] |
| ERβ | 0.27 ± 0.05 | [3] | |
| R-DPN | ERα | - | [3] |
| ERβ | 1.82 ± 0.21 | [3] |
Table 2: Inhibitory Constant (Kᵢ) of DPN Enantiomers. In contrast to the findings in Table 1, another study reported that S-DPN has a 6.7-fold higher affinity for ERβ compared to R-DPN[3]. This study also noted that the S-enantiomer's affinity for ERβ is comparable to that of the endogenous ligand, estradiol (E₂)[3].
Note on Discrepancies: The conflicting data on which enantiomer is more potent may arise from differences in experimental conditions, such as the source of the recombinant receptors or the specific assay protocols used. Researchers should consider these discrepancies when designing their experiments. The R-enantiomer has been described as the higher affinity and more potent isomer in one study[4][5], while other research indicates that the S-enantiomer is the biologically active form, possessing a greater relative binding affinity for ERβ[6][7].
Experimental Protocols
The following is a detailed methodology for a typical in vitro competitive radioligand binding assay used to determine the binding affinity of DPN enantiomers.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., R-DPN or S-DPN) to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Full-length human estrogen receptors (ERα and ERβ)
-
Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E₂)
-
Test compounds: R-DPN, S-DPN, rac-DPN
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Scintillation counter
Procedure:
-
Incubation: A constant concentration of the respective estrogen receptor (ERα or ERβ) and the radiolabeled ligand ([³H]-E₂) are incubated with varying concentrations of the unlabeled test compounds (R-DPN, S-DPN, or a reference compound).
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours) at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]-E₂, is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant. Relative binding affinity (RBA) is typically calculated by dividing the IC₅₀ of the reference compound (e.g., E₂) by the IC₅₀ of the test compound and multiplying by 100.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptional Potency of (R)-DPN and (S)-DPN
For Researchers, Scientists, and Drug Development Professionals
Diarylpropionitrile (DPN) is a widely utilized selective agonist for Estrogen Receptor β (ERβ), a critical target in various physiological and pathological processes. As a chiral molecule, DPN exists in two enantiomeric forms: (R)-DPN and (S)-DPN. The scientific literature presents conflicting evidence regarding the transcriptional potency of these enantiomers, making the selection of the appropriate isomer for research purposes a significant consideration. This guide provides an objective comparison of this compound and (S)-DPN, summarizing key experimental findings and methodologies to aid researchers in their experimental design.
Executive Summary
Two primary, peer-reviewed studies present contradictory findings on the transcriptional activity of DPN enantiomers. A study by Katzenellenbogen and colleagues suggests that This compound is the more potent enantiomer , exhibiting a 3- to 4-fold higher affinity and potency for ERβ compared to (S)-DPN.[1][2][3][4] Conversely, research from Fink and colleagues indicates that (S)-DPN is the biologically active form , potently activating ERβ-mediated transcription while this compound is reported to be inactive.[5][6][7][8] Both studies, however, concur that DPN and its enantiomers demonstrate significant selectivity for ERβ over ERα.[1][5]
The discrepancy in these findings may be attributable to differences in the methodologies used to obtain the enantiomers (enantioselective synthesis versus chiral HPLC separation), which could affect enantiomeric purity, as well as variations in the experimental cell systems and reporter gene assays employed.[1][5][9] Researchers should, therefore, carefully consider the experimental context outlined in these studies when choosing an enantiomer for their work.
Quantitative Data Comparison
The following tables summarize the quantitative data on the binding affinity and transcriptional potency of this compound and (S)-DPN as reported in the two key studies.
Table 1: Findings from Katzenellenbogen et al. [1]
| Parameter | Receptor | This compound | (S)-DPN |
| Relative Binding Affinity (RBA) vs. Estradiol | ERβ | ~3-fold higher than (S)-DPN | |
| Relative Reporter Potency (RRP) in SRC3 Recruitment | ERβ | ~3-fold higher than (S)-DPN | |
| Relative Reporter Potency (RRP) in SRC3 Recruitment | ERα | ~2-fold higher than (S)-DPN | |
| Transcriptional Potency (RCP) in HEC-1 cells | ERβ | 6.7% | 6.1% |
| Transcriptional Potency (RCP) in HEC-1 cells | ERα | 0.039% | 0.04% |
Table 2: Findings from Fink et al. [5][6]
| Parameter | Receptor | This compound | (S)-DPN |
| Binding Affinity (Ki in nM) | ERβ | 1.82 ± 0.21 | 0.27 ± 0.05 |
| Transcriptional Activation in N-38 cells | ERβ | Inactive | Potent activator |
| Transcriptional Activation in N-38 cells | ERα | Active at 100nM | Inactive |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical estrogen receptor signaling pathway and a typical experimental workflow for assessing transcriptional potency.
Detailed Experimental Protocols
The conflicting findings in the literature may be partially explained by the different experimental protocols used. Below are summaries of the key methodologies from the two pivotal studies.
Protocol from Katzenellenbogen et al. (Reporting this compound as more potent)[1]
-
Enantiomer Source: this compound and (S)-DPN were obtained through an efficient enantioselective synthesis.
-
Cell Line: Human endometrial cancer cells (HEC-1) were used for transcriptional assays.[1]
-
Plasmids: Cells were transiently transfected with expression plasmids for full-length human ERα or ERβ and an ERE-driven luciferase reporter gene.[1]
-
Assay: Luciferase activity was measured as a function of the dose of DPN enantiomers or 17β-estradiol (E2). The β-galactosidase-normalized reporter gene responses were expressed as a percentage of the maximal activity observed with E2. The relative potency was calculated as the ratio of the EC50 of E2 to the EC50 of the DPN compound, multiplied by 100.[1]
Protocol from Fink et al. (Reporting (S)-DPN as more potent)[5][6]
-
Enantiomer Source: this compound and (S)-DPN were separated from a racemic mixture by chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Cell Line: Immortalized mouse hypothalamic cells (N-38) were used for transcriptional assays.[5][6]
-
Plasmids: Cells were co-transfected with an ERE-luciferase reporter plasmid and an expression vector for ERβ.[6]
-
Assay: ERE-dependent transcription was measured by luciferase activity. The results were presented as fold-activation over a vehicle control.[5]
Conclusion
The transcriptional potency of this compound versus (S)-DPN remains a subject of debate in the scientific community, with reputable studies presenting conflicting results. While one body of evidence points to this compound as the modestly more potent enantiomer, another indicates that (S)-DPN is the sole biologically active form in their experimental system. Both enantiomers are confirmed to be highly selective for ERβ.
Researchers and drug development professionals are advised to critically evaluate the methodologies of the cited studies and consider the potential impact of enantiomeric purity and the specific cellular context of their experiments. When selecting a DPN enantiomer, it may be prudent to test both isomers in the intended experimental system to determine their relative activities empirically. The choice of this compound or (S)-DPN should be clearly justified based on the existing literature and, ideally, validated in the specific biological system under investigation.
References
- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Behavioral Effects of (R)-DPN and Other Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of the estrogen receptor beta (ERβ) ligand (R)-DPN against its active enantiomer, (S)-DPN, and other established anxiolytic agents, including the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. This analysis is supported by experimental data from preclinical behavioral models of anxiety and an examination of their respective mechanisms of action and signaling pathways.
Executive Summary
This compound, the R-enantiomer of Diarylpropionitrile (DPN), is biologically inactive and does not exhibit anxiolytic effects. In stark contrast, its counterpart, (S)-DPN, a selective ERβ agonist, demonstrates significant anxiolytic properties in various preclinical models. This guide will compare the behavioral profiles of inactive this compound, active (S)-DPN, diazepam, and fluoxetine, highlighting their differential effects on anxiety-like behaviors. The comparison will be based on quantitative data from the elevated plus maze (EPM) and open field test (OFT), two standard behavioral assays for assessing anxiety in rodents. Furthermore, detailed experimental protocols and the underlying signaling pathways for each compound class are provided to offer a comprehensive understanding of their modes of action.
Comparative Behavioral Effects
The anxiolytic potential of a compound is often evaluated by its ability to increase exploratory behavior in novel and potentially threatening environments. The EPM and OFT are designed to assess this by measuring behaviors such as the time spent in open, unprotected areas versus closed, protected areas.
Elevated Plus Maze (EPM)
The EPM consists of a plus-shaped apparatus with two open and two enclosed arms, elevated from the ground. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Dose | Animal Model | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) | Citation(s) |
| Vehicle (Control) | - | Rat | ~15-25% | ~20-30% | [1][2] |
| This compound | Not Active | Rat | No significant difference from vehicle | No significant difference from vehicle | |
| (S)-DPN | 4 mg/kg | Rat | Increased significantly compared to vehicle | Increased significantly compared to vehicle | [1][2] |
| Diazepam | 1.0-2.0 mg/kg | Rat | Increased significantly compared to vehicle | Increased significantly compared to vehicle | [3][4] |
| Fluoxetine (Acute) | 5-10 mg/kg | Rat | Decreased significantly compared to vehicle | Decreased significantly compared to vehicle | [3] |
| Fluoxetine (Chronic) | 10 mg/kg | Rat | No significant change or slight increase | No significant change or slight increase |
Note: The quantitative data presented are approximate values derived from multiple studies and are intended for comparative purposes. The exact values can vary depending on the specific experimental conditions.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of an animal to remain in the periphery of a novel, open arena versus exploring the center. Anxiolytic compounds typically increase the time spent in and the number of entries into the center of the open field.
| Compound | Dose | Animal Model | Time in Center (% of Total Time) | Locomotor Activity (Total Distance Traveled) | Citation(s) |
| Vehicle (Control) | - | Rat | ~10-20% | Baseline | [1][2] |
| This compound | Not Active | Rat | No significant difference from vehicle | No significant difference from vehicle | |
| (S)-DPN | 4 mg/kg | Rat | Increased significantly compared to vehicle | No significant change or slight increase | [1][2] |
| Diazepam | 1.0-2.0 mg/kg | Rat | Increased significantly compared to vehicle | Can be decreased at higher, sedative doses | [3] |
| Fluoxetine (Acute) | 10 mg/kg | Rat | No significant change or decrease | May be decreased | [5] |
| Fluoxetine (Chronic) | 10 mg/kg | Rat | Increased significantly compared to vehicle | No significant change | [5] |
Note: The quantitative data presented are approximate values derived from multiple studies and are intended for comparative purposes. The exact values can vary depending on the specific experimental conditions.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol.[6][7]
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated approximately 50 cm above the floor.
-
Animals: Rodents (rats or mice) are typically used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Open Field Test (OFT) Protocol.[8][9][10]
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with high walls to prevent escape. The floor is often divided into a grid of squares, with a designated "center" zone.
-
Animals: Rodents are typically used and are habituated to the testing room.
-
Procedure:
-
The animal is placed in the center of the open field.
-
The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Mechanisms of Action and Signaling Pathways
This compound and (S)-DPN: Estrogen Receptor β (ERβ) Modulation
(S)-DPN is a selective agonist for Estrogen Receptor β (ERβ).[6] The anxiolytic effects of (S)-DPN are mediated through the activation of ERβ, which is expressed in brain regions critical for anxiety and stress responses, such as the amygdala and hypothalamus.[7] In contrast, this compound does not bind effectively to ERβ and is therefore considered inactive.
The binding of (S)-DPN to ERβ can lead to both genomic and non-genomic signaling cascades.[6] In the genomic pathway, the activated ERβ acts as a transcription factor, modulating the expression of genes involved in neurotransmission and synaptic plasticity. This can lead to alterations in the serotonergic and GABAergic systems, contributing to the anxiolytic effect.[6] Non-genomically, membrane-associated ERβ can rapidly influence intracellular signaling pathways.
Diazepam: GABA-A Receptor Positive Allosteric Modulation
Diazepam is a benzodiazepine that exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions (Cl-) to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to a more potent inhibitory signal.[1] This widespread neuronal inhibition in brain regions associated with anxiety, such as the amygdala, results in the anxiolytic, sedative, and muscle relaxant properties of diazepam.
Fluoxetine: Selective Serotonin Reuptake Inhibition (SSRI)
Fluoxetine is an SSRI that primarily functions by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. Serotonin is a neurotransmitter implicated in the regulation of mood, anxiety, and other physiological processes. By inhibiting the serotonin transporter (SERT), fluoxetine increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
The anxiolytic effects of fluoxetine are not immediate and typically require chronic administration. This delay is thought to be due to neuroadaptive changes that occur in response to prolonged increases in synaptic serotonin. These changes include the desensitization of presynaptic 5-HT1A autoreceptors, which normally inhibit serotonin release, leading to a further increase in serotonin signaling. Downstream, altered activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A) in brain regions like the hippocampus and amygdala modulates neuronal activity and plasticity through various signaling cascades, including the ERK pathway, ultimately contributing to the reduction of anxiety symptoms.
Conclusion
This comparative guide illustrates the distinct behavioral profiles and mechanisms of action of this compound, (S)-DPN, diazepam, and fluoxetine. While this compound is inactive, its enantiomer (S)-DPN demonstrates clear anxiolytic effects through the activation of ERβ, highlighting the stereospecificity of this target. Diazepam provides rapid anxiolysis by enhancing GABAergic inhibition, a mechanism distinct from the serotonergic modulation of fluoxetine, which requires chronic administration to achieve its therapeutic effects. This information is crucial for researchers and drug development professionals in the pursuit of novel and more effective anxiolytic therapies. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for designing and interpreting preclinical studies in the field of anxiety research.
References
- 1. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel actions of estrogen receptor-beta on anxiety-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of combination fluoxetine and exercise on prefrontal BDNF, anxiety-like behavior and fear extinction in a female rat model of post-traumatic stress disorder (PTSD): a comparison with male animals | springermedizin.de [springermedizin.de]
- 7. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ERβ Signaling: A Guide to Alternatives for (R)-Diarylpropionitrile
For researchers, scientists, and drug development professionals, the selective activation of Estrogen Receptor β (ERβ) is a critical area of study with implications for oncology, neurodegenerative diseases, and inflammatory conditions. (R,R)-Diarylpropionitrile ((R)-DPN) has been a widely used tool compound for this purpose. However, a growing number of alternative ERβ agonists offer distinct profiles in terms of selectivity, potency, and downstream signaling effects. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Comparative Analysis of ERβ Agonists
The ideal ERβ agonist offers high potency and selectivity for ERβ over ERα, minimizing off-target effects. The following table summarizes the quantitative data for this compound and its key alternatives. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Binding Affinity (IC50/Ki, nM) | Selectivity (Fold vs ERα) | Transcriptional Activation (EC50, nM) | Efficacy (% of E2 max) | Key Features |
| (R,R)-DPN | Human ERβ | ~1-5 | ~70-300 | ~0.85 | Full Agonist | Well-characterized, commercially available. (S)-enantiomer is the more active form.[1] |
| Prinaberel (ERB-041) | Human ERβ | 5.4 | >200 | Not explicitly found | Not explicitly found | High selectivity.[2][3][4][5] Has been investigated in clinical trials for inflammatory conditions.[6] |
| WAY-200070 | Human ERβ | 2-3 | ~68 | 2 | Full Agonist | Potent and selective, with demonstrated in vivo activity in models of anxiety and depression.[7][8][9] |
| Liquiritigenin | Human ERβ | ~10-20 (Ki) | ~20 | 36.5 | Full Agonist | A plant-derived flavonoid with high ERβ selectivity in transcriptional assays.[10][11] Its selectivity is attributed to the specific recruitment of coactivator SRC-2.[11] |
| AC-186 | Human ERβ | Not explicitly found | ~833 (EC50 ratio) | 6 | Full Agonist | Exhibits high selectivity in functional assays and has shown neuroprotective effects in a gender-specific manner in animal models of Parkinson's disease.[6][12][13] |
| 8β-VE2 | Human ERβ | ~0.5 (Ki) | ~180 | Not explicitly found | Full Agonist | A synthetic steroidal estrogen with high potency and selectivity.[14] It has been used to study the role of ERβ in skeletal muscle growth and regeneration.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize ERβ agonists.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for ERβ compared to a radiolabeled ligand, typically [3H]-17β-estradiol.
-
Receptor Source: Recombinant human ERβ protein or rat uterine cytosol.[16]
-
Radioligand: [3H]-17β-estradiol (E2).
-
Incubation: Purified ERβ protein is incubated with a fixed concentration of [3H]-E2 and increasing concentrations of the unlabeled competitor compound in a suitable buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4) at 4°C for 18-24 hours to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxyapatite, which binds the receptor-ligand complexes.[17]
-
Detection: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of E2 / IC50 of competitor) x 100. The Ki is calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate transcription through ERβ.
-
Cell Line: A suitable host cell line that does not endogenously express ERs, such as human osteosarcoma (U2OS) or human embryonic kidney (HEK293) cells, is used.[10][12]
-
Transfection: Cells are transiently or stably transfected with two plasmids:
-
An expression vector for human ERβ.
-
A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE) promoter (e.g., ERE-tk-Luc).[10]
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
-
Treatment: Transfected cells are treated with increasing concentrations of the test compound for 18-24 hours.[10]
-
Lysis and Detection: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is measured for normalization.[18]
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways and Molecular Interactions
The biological effects of ERβ agonists are dictated by the downstream signaling pathways they activate. This involves conformational changes in the receptor, recruitment of co-regulators, and subsequent regulation of target gene expression.
Caption: Generalized ERβ signaling pathway upon agonist binding.
Upon binding to an agonist, ERβ undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[19] The activated dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes and recruits a complex of co-regulator proteins, such as the steroid receptor coactivator (SRC) family.[16][20] The specific conformation induced by a particular agonist can influence the profile of recruited co-regulators, leading to differential gene expression and biological outcomes. For example, liquiritigenin's ERβ selectivity is attributed to its ability to selectively recruit SRC-2.[11] In contrast, some ERβ agonists can repress the expression of oncogenes like c-myc and cyclin D1.[7][21]
Experimental and Logical Workflows
The selection of an appropriate ERβ agonist is guided by a systematic evaluation process, starting from initial screening to in-depth characterization of its biological effects.
Caption: A typical experimental workflow for characterizing novel ERβ agonists.
The logical relationship between different ERβ agonists can be visualized based on their origin and key characteristics.
Caption: Classification of ERβ agonists based on their origin.
Conclusion
The landscape of ERβ-selective agonists has expanded beyond the classical tool compound this compound. Alternatives such as Prinaberel, WAY-200070, Liquiritigenin, AC-186, and 8β-VE2 each present a unique combination of potency, selectivity, and downstream effects. The choice of agonist should be carefully considered based on the specific research question, the experimental system, and the desired signaling outcomes. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies on ERβ signaling.
References
- 1. Drug and Cell Type-Specific Regulation of Genes with Different Classes of Estrogen Receptor β-Selective Agonists | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Prinaberel - Wikipedia [en.wikipedia.org]
- 5. Prinaberel - Ace Therapeutics [acetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of specific target genes and biological responses by estrogen receptor subtype agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational changes and coactivator recruitment by novel ligands for estrogen receptor-alpha and estrogen receptor-beta: correlations with biological character and distinct differences among SRC coactivator family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of ligand-dependent recruitment of coactivator peptides to estrogen receptor using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquiritigenin is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective ERβ agonist AC 186 reduces polyinosinic:polycytidylic acid (poly I:C)-induced inflammatory responses in BEAS-2B lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AC-186, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective estrogen receptor-β activation stimulates skeletal muscle growth and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (R)-DPN
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-DPN. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound.[1][2] The following table summarizes the recommended PPE for various operational scenarios.
| Operational Scenario | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Routine Weighing and Handling of Small Quantities | ANSI Z87.1 compliant safety glasses with side shields.[3] | Chemical-resistant gloves (e.g., Nitrile). Lab coat. | Generally not required if handled in a well-ventilated area or a chemical fume hood. |
| Handling Solutions of this compound | ANSI Z87.1 compliant safety goggles or a face shield if there is a splash hazard.[3] | Chemical-resistant gloves (e.g., Nitrile). Chemical-resistant apron over a lab coat. | Not required if handled in a chemical fume hood. |
| Large-Scale Operations | Chemical splash goggles and a face shield.[3] | Double-gloving with chemical-resistant gloves. Chemical-resistant suit or coveralls.[3] | An air-purifying respirator with appropriate cartridges may be necessary if not handled in a closed system or with adequate local exhaust ventilation. |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves. Chemical-resistant boots or shoe covers.[3] | Air-purifying respirator with appropriate cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be required.[2] |
Protocol for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[4] The following protocol provides a step-by-step guide.
-
Hand Hygiene: Before touching any PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[4]
-
Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it covers your torso from neck to knees and your arms to your wrists.[4]
-
Mask/Respirator: If required, don a mask or respirator. Secure any ties or elastic bands and fit the flexible band to your nose bridge to ensure a snug fit.[4]
-
Goggles/Face Shield: Put on eye and face protection. Adjust to ensure a secure and comfortable fit.[4]
-
Gloves: Don gloves last. Ensure the gloves extend to cover the wrist of the gown or lab coat.[4]
-
Gloves: Remove gloves first. Be careful not to touch the outside of the gloves with your bare hands.
-
Gown/Lab Coat: Untie the gown and pull it away from your body, touching only the inside. As you remove it, fold it inside out.
-
Hand Hygiene: Perform hand hygiene immediately after removing gloves and gown.[4]
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the strap over your head. Avoid touching the front of the device.[4]
-
Mask/Respirator: Grasp the ties or elastic bands from the back to remove the mask or respirator without touching the front.[4]
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer after all PPE has been removed.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling this compound:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
Do not empty into drains.[6]
-
Contaminated packaging should be handled in the same manner as the substance itself.[6]
-
Ensure waste containers are properly labeled with the correct contents and hazard symbols.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. dem.ri.gov [dem.ri.gov]
- 4. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 5. youtube.com [youtube.com]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
